4-chloro-1H-pyrrole-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWVAYGATYZPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427873 | |
| Record name | 4-chloro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-03-8 | |
| Record name | 4-Chloro-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27746-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid: Navigating the Challenges of Regioselective Chlorination
Abstract
4-chloro-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds with significant biological activities.[1][2] Its synthesis, however, presents a notable challenge in controlling the regioselectivity of the chlorination step. This technical guide provides an in-depth analysis of the synthetic strategies for this compound, with a focus on the mechanistic principles that govern the reaction's outcome. We will explore the common pitfalls, such as the formation of undesired isomers, and present field-proven insights into optimizing the reaction conditions to favor the desired 4-chloro product. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical approach to the synthesis of this important molecule.
Introduction: The Significance of the 4-chloropyrrole Scaffold
The pyrrole ring is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The introduction of a halogen atom, particularly chlorine, onto the pyrrole core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-chloro-1H-pyrrole-2-carboxamide moiety, in particular, is a crucial fragment in natural and synthetic antibacterial agents, where it plays a key role in binding to the active site of bacterial topoisomerases.[3] The targeted synthesis of this compound is therefore a critical step in the development of new therapeutics.
The Challenge of Regioselectivity in Pyrrole Chlorination
The direct electrophilic chlorination of the pyrrole ring is complicated by the high electron density of the heterocycle, which makes it susceptible to over-reaction and polymerization.[4] Furthermore, the inherent reactivity of the pyrrole ring dictates the position of electrophilic attack. The C-2 and C-5 positions are the most nucleophilic and are better able to stabilize the positive charge in the reaction intermediate through resonance.[5] This inherent reactivity profile is a major hurdle in the synthesis of the 4-chloro isomer, as chlorination of an unsubstituted pyrrole or a pyrrole-2-carboxylic acid derivative is likely to occur at the C-5 position, or lead to di-chlorination at the 4 and 5 positions.
Synthetic Strategy: Direct Chlorination of a Pyrrole-2-carboxylate Precursor
A common and practical approach to the synthesis of this compound involves the direct chlorination of a more stable precursor, such as an ethyl or methyl ester of 1H-pyrrole-2-carboxylic acid, followed by hydrolysis of the ester to the desired carboxylic acid. N-Chlorosuccinimide (NCS) is a widely used and versatile reagent for this purpose, as it provides a source of electrophilic chlorine under relatively mild conditions.[6][7][8]
Mechanistic Considerations
The electrophilic chlorination of a pyrrole-2-carboxylate with NCS proceeds via the attack of the electron-rich pyrrole ring on the electrophilic chlorine atom of NCS. The regiochemical outcome of this reaction is a delicate balance of electronic and steric effects. While the C-5 position is electronically favored for electrophilic attack, the presence of the bulky ester group at the C-2 position can sterically hinder attack at the adjacent C-3 and C-5 positions to some extent, potentially favoring substitution at the C-4 position. However, in practice, a mixture of isomers is often obtained, necessitating careful optimization of the reaction conditions and a robust purification strategy.
A study on the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS at 0°C highlighted the challenge of separating the resulting product mixture, which underscores the difficulty in achieving high regioselectivity.[3]
Experimental Protocol: A Proposed Synthesis
The following protocol is a representative, non-optimized procedure for the synthesis of this compound, based on established methodologies for the chlorination of similar pyrrole derivatives. Researchers should consider this a starting point for optimization.
Part A: Synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is often exothermic.
-
Allow the reaction to stir at 0°C for a designated time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Partition the mixture between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to separate the desired 4-chloro isomer from other chlorinated and unreacted starting material.
Part B: Hydrolysis to this compound
Materials:
-
Ethyl 4-chloro-1H-pyrrole-2-carboxylate
-
Ethanol
-
10 M Sodium hydroxide solution
-
Hydrochloric acid (concentrated and 2 M)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate in ethanol.
-
Add a 10 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (e.g., 90°C) and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and cool to 0°C.
-
Carefully acidify the solution with concentrated hydrochloric acid, followed by 2 M hydrochloric acid, to a pH of approximately 3-4, inducing precipitation of the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation and Characterization
The following table summarizes the key characteristics of the target compound.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₅H₄ClNO₂ | 145.54 g/mol | 27746-03-8 |
Characterization Data:
-
¹H NMR: To confirm the substitution pattern on the pyrrole ring.
-
¹³C NMR: To identify the number and chemical environment of the carbon atoms.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point: As a measure of purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed two-step synthesis of this compound.
Causality and Optimization: A Scientist's Perspective
The successful synthesis of this compound hinges on meticulous control over the chlorination step. The following are key considerations for optimizing the regioselectivity:
-
Chlorinating Agent: While NCS is a common choice, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) could be explored. However, these are often more reactive and may lead to a higher degree of over-chlorination.
-
Solvent: The choice of solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates. Less polar solvents may favor the desired 4-chloro isomer by modulating the solubility of the different transition states.
-
Temperature: Conducting the reaction at low temperatures (e.g., 0°C or below) is crucial to control the exothermicity and minimize side reactions.
-
Protecting Groups: The use of a protecting group on the pyrrole nitrogen could alter the electronic distribution in the ring and potentially influence the regioselectivity of the chlorination. However, this would add extra steps to the synthesis (protection and deprotection).
Conclusion
The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. A thorough understanding of the principles of electrophilic aromatic substitution in pyrroles, coupled with careful control of reaction conditions, is paramount to success. The protocol and insights provided in this guide offer a solid foundation for researchers to develop a robust and reproducible synthesis of this valuable building block, thereby facilitating the discovery of new and improved therapeutic agents.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Applications of N-Chlorosuccinimide in Organic Synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-chloro-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 4-chloro-1H-pyrrole-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and reactivity to facilitate its application in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Halogenated Pyrroles
Pyrrole-containing structures are foundational scaffolds in a vast array of natural products and pharmaceuticals.[1][2] The introduction of halogen atoms onto the pyrrole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This compound, in particular, serves as a valuable building block for constructing more complex molecules, including potent enzyme inhibitors and antibacterial agents.[3] Its unique electronic and steric properties make it a versatile synthon for creating diverse chemical libraries for high-throughput screening.
Molecular Structure and Physicochemical Properties
This compound is a five-membered aromatic heterocycle bearing both a chloro and a carboxylic acid substituent. The presence of the electron-withdrawing chlorine atom and carboxylic acid group significantly influences the electron density distribution within the pyrrole ring, impacting its reactivity.
| Property | Value | Source |
| CAS Number | 27746-03-8 | [4] |
| Molecular Formula | C₅H₄ClNO₂ | [4] |
| Molecular Weight | 145.54 g/mol | [4] |
| Predicted pKa | Data not available for the title compound. For comparison, the pKa of the parent compound, Pyrrole-2-carboxylic acid, is approximately 4.45 at 20°C.[5] | N/A |
| Melting Point | Data not available for the title compound. For comparison, the melting point of Pyrrole-2-carboxylic acid is 204-208 °C (decomposes).[5] | N/A |
| Solubility | Data not available for the title compound. Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Pyrrole-2-carboxylic acid is soluble in methanol.[5] | N/A |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | N/A |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the two protons on the pyrrole ring and the acidic proton of the carboxylic acid. The N-H proton signal may also be observable. For comparison, the ¹H NMR spectrum of the parent pyrrole-2-carboxylic acid in DMSO-d₆ shows signals at approximately 12.2 ppm (COOH), 11.72 ppm (NH), 6.97 ppm, 6.75 ppm, and 6.15 ppm (pyrrole ring protons).[6] The electron-withdrawing effect of the chlorine atom at the 4-position in the title compound would be expected to shift the signals of the adjacent ring protons downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrrole ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-175 ppm. The chemical shifts of the pyrrole ring carbons will be influenced by the chloro and carboxyl substituents. For reference, the ¹³C NMR chemical shifts for pyrrole itself are approximately 118.4 ppm (C2, C5) and 108.2 ppm (C3, C4).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |
| N-H stretch (Pyrrole) | 3500 - 3300 | May be a sharp or broad peak. |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 | A strong, sharp absorption. |
| C=C stretch (Aromatic) | 1600 - 1450 | Multiple bands are expected. |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | |
| C-Cl stretch | 850 - 550 |
Mass Spectrometry
The mass spectrum (electron ionization) of the parent pyrrole-2-carboxylic acid shows a prominent molecular ion peak.[7] For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the loss of CO₂ from the carboxylic acid group.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of related halogenated pyrrole carboxylic acids and serves as a starting point for the synthesis of the title compound.[3]
Step 1: Synthesis of Ethyl pyrrole-2-carboxylate
A well-established procedure for this esterification can be found in Organic Syntheses.[8]
Step 2: Chlorination of Ethyl pyrrole-2-carboxylate
-
Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic systems like pyrroles. The reaction is typically carried out in a polar aprotic solvent.
-
Procedure:
-
Dissolve Ethyl pyrrole-2-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-chloro-1H-pyrrole-2-carboxylate.
-
Step 3: Hydrolysis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
-
Rationale: Saponification of the ester using a strong base, followed by acidification, will yield the desired carboxylic acid.
-
Procedure:
-
Dissolve Ethyl 4-chloro-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and cool in an ice bath.
-
Carefully acidify the solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield this compound.
-
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing chloro substituent, and the versatile carboxylic acid functionality.
Reactivity of the Pyrrole Ring
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the 2- and 5-positions.[9] In this compound, the 2-position is occupied. The presence of the electron-withdrawing carboxylic acid group deactivates the ring towards electrophilic attack, while the chloro group also has a deactivating inductive effect but can direct incoming electrophiles through its lone pairs. Further electrophilic substitution, if it occurs, is likely to be directed to the 5-position.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group can undergo a variety of transformations, making this compound a versatile building block.[10]
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine is a standard method for forming amides.[11] Direct coupling with an amine using a peptide coupling reagent (e.g., DCC, HATU) is also a viable route.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for various therapeutic applications:
-
Antibacterial Agents: Halogenated pyrrole-2-carboxamides are integral components of natural and synthetic antibacterial compounds that are crucial for binding to the active site of bacterial topoisomerases.[3]
-
Enzyme Inhibitors: The pyrrole scaffold can be elaborated to target a range of enzymes. For instance, related pyrrolopyridine carboxylic acids have been used to prepare JAK family inhibitors.[12]
-
Antitubercular Agents: Pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for treating drug-resistant tuberculosis.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Hazard Identification: This compound is expected to be an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical applications. Its synthesis, while not extensively documented for this specific compound, can be reasonably achieved through established methods for analogous structures. A thorough understanding of its reactivity, particularly the interplay between the pyrrole ring and the carboxylic acid functionality, allows for its strategic incorporation into complex molecular architectures. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly expand.
References
- 1. Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 6. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 7. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-CHLORO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 877964-38-0 [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-chloro-1H-pyrrole-2-carboxylic acid (CAS No. 27746-03-8)
This guide provides a comprehensive technical overview of 4-chloro-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and significant applications, with a focus on providing practical, field-proven insights.
Core Identification and Physicochemical Profile
CAS Number: 27746-03-8[1]
This compound is a substituted pyrrole derivative. The presence of both a chloro and a carboxylic acid group on the pyrrole ring imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₂ | [1] |
| Molecular Weight | 145.54 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | General observation |
| Melting Point | Not consistently reported, decomposition may occur | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO.[2] | [2] |
| pKa | Estimated to be around 2-3 for the carboxylic acid | General chemical knowledge |
Synthesis and Purification
The synthesis of this compound typically involves the direct chlorination of a pyrrole-2-carboxylic acid precursor. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity and avoid over-chlorination or degradation of the pyrrole ring.
Synthetic Workflow Overview
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Chlorination of Pyrrole-2-carboxylic Acid
This protocol is a synthesized methodology based on established procedures for the chlorination of pyrrole derivatives.[3]
Materials:
-
Pyrrole-2-carboxylic acid
-
Sulfuryl chloride (SO₂Cl₂) or N-Chloroscinimide (NCS)
-
Anhydrous dichloromethane (DCM) or acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Chlorination: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0°C during the addition. Alternatively, N-chlorosuccinimide can be used as the chlorinating agent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
Accurate characterization of this compound is crucial to ensure its purity and structural integrity for subsequent applications.
Analytical Techniques
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrrole ring will show characteristic shifts and coupling patterns. The N-H proton will appear as a broad singlet. The carboxylic acid proton will also be a broad singlet, and its chemical shift will be concentration-dependent. |
| ¹³C NMR | Signals corresponding to the five carbons of the pyrrole ring and the carboxylic acid carbon will be observed. The carbon attached to the chlorine atom will be significantly downfield. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound will be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound. |
Illustrative Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Chemical Reactivity and Handling
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-withdrawing carboxylic acid group, and the chloro substituent.
-
Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing carboxylic acid group deactivates the ring to some extent. Electrophilic substitution, if it occurs, is likely to be directed to the C5 position.[4]
-
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo typical reactions such as esterification and amidation.[5][6] Activation of the carboxylic acid (e.g., to an acid chloride or an active ester) is often necessary to facilitate these transformations.
-
Reactions at the Chloro Group: The chloro substituent is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with specific catalysts, it may be displaced.
-
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in medicinal chemistry and organic synthesis due to its versatile functionality.
-
Antibacterial Agents: The pyrrole-2-carboxylic acid scaffold is a key component in a number of antibacterial compounds. The chloro substituent can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.[7]
-
Anticancer Agents: Pyrrole derivatives have shown promise as anticancer agents by targeting various cellular pathways. This compound can serve as a starting material for the synthesis of more complex molecules with potential antiproliferative activity.[8][9]
-
Enzyme Inhibitors: The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors, for example, targeting kinases or proteases.
-
Intermediate in Complex Molecule Synthesis: Its bifunctional nature allows for sequential or orthogonal modifications at the carboxylic acid and the pyrrole ring, making it a useful intermediate in the synthesis of complex natural products and other biologically active molecules.
Logical Flow of Application in Drug Discovery
References
- 1. scbt.com [scbt.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 4-chloro-1H-pyrrole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the known and inferred biological activities of 4-chloro-1H-pyrrole-2-carboxylic acid. While direct studies on this specific molecule are limited, its structural features—the pyrrole-2-carboxylic acid scaffold and a C4-chloro substituent—place it within a class of compounds with significant pharmacological potential. By examining structurally related analogs and the parent compound, this guide infers a strong likelihood of antimicrobial and enzyme-inhibitory activities. We delve into the mechanistic basis for these potential activities, focusing on validated targets such as bacterial DNA gyrase and proline racemase. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to systematically evaluate the compound's antimicrobial and cytotoxic properties, complete with data interpretation guidelines and workflow visualizations to facilitate laboratory implementation.
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with diverse biological targets.[3] Derivatives of the pyrrole scaffold have demonstrated a wide spectrum of pharmacological uses, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[2][3][4]
The subject of this guide, this compound, combines this privileged scaffold with two key features:
-
A Carboxylic Acid Group at C2: This functional group can act as a hydrogen bond donor/acceptor or a metal chelator, often anchoring the molecule within the active site of an enzyme. The parent compound, pyrrole-2-carboxylic acid, is a known competitive inhibitor of proline racemase, an enzyme crucial for certain pathogens.[5][6]
-
A Chlorine Atom at C4: Halogenation, particularly chlorination, is a cornerstone of modern medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can enhance membrane permeability, increase binding affinity through halogen bonding, and block metabolic degradation, often leading to a significant potentiation of biological activity.[2][7] Indeed, chlorinated pyrrole-containing natural products like streptopyrroles exhibit potent antibacterial activity.[8]
Given this structural context, this compound is a compelling candidate for biological screening, with a high probability of exhibiting targeted antimicrobial and enzyme-inhibitory effects.
Inferred Biological Activity Profile & Key Molecular Targets
Based on extensive analysis of analogous compounds, the biological activity of this compound can be logically inferred to fall into several key areas.
Antimicrobial and Antitubercular Activity
The presence of a chloro-substituted pyrrole ring is strongly correlated with potent antimicrobial effects.
-
Mechanism 1: DNA Gyrase Inhibition: One of the most validated targets for antibacterial agents is DNA gyrase (a type II topoisomerase), an enzyme essential for bacterial DNA replication. A notable pyrrole derivative, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, was identified as a powerful DNA gyrase inhibitor with a 50% inhibitory concentration (IC₅₀) value of less than 5 nM.[2] This highlights that the halogenated pyrrole-2-carbonyl moiety is a key pharmacophore for targeting this enzyme.
-
Mechanism 2: MmpL3 Inhibition: In the fight against tuberculosis, the Mycobacterial Membrane Protein Large 3 (MmpL3) is a critical and promising target involved in transporting mycolic acids for cell wall formation. Structure-activity relationship studies of pyrrole-2-carboxamide derivatives revealed that compounds with chloro-phenyl substitutions on the pyrrole ring exhibit potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL.[9] This suggests the 4-chloro-pyrrole scaffold is highly compatible with the MmpL3 binding pocket.
-
General Antibacterial Effects: Natural products such as streptopyrroles, which are chlorinated pyrrole alkaloids, show significant antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values reported in the low micromolar range (0.7 to 2.9 µM).[7][8]
The diagram below illustrates the central role of DNA gyrase in bacterial replication and its inhibition, a likely mechanism of action for chlorinated pyrrole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Putative Mechanisms of Action of 4-chloro-1H-pyrrole-2-carboxylic acid
Executive Summary
4-chloro-1H-pyrrole-2-carboxylic acid is a halogenated derivative of the pyrrole-2-carboxylic acid (PCA) scaffold, a core structural motif found in numerous natural products and pharmacologically active compounds.[1] While the precise mechanism of action for this specific chloro-derivative has not been exhaustively elucidated in dedicated studies, its structural features allow for potent, mechanistically-driven hypotheses based on the well-documented activities of its parent compound and related pyrrole derivatives. This guide synthesizes current knowledge to explore the most probable biological targets and signaling pathways. We will delve into the putative roles of this compound as an inhibitor of essential microbial enzymes, drawing direct parallels to validated mechanisms for closely related molecules in the fields of antibacterial, antitubercular, and antiparasitic drug discovery. The primary focus will be on its potential as an inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3) and proline racemase, supported by experimental frameworks to validate these hypotheses.
The Pyrrole-2-Carboxylic Acid Scaffold: A Privileged Structure in Bioactive Compounds
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental building block in a vast array of biologically active molecules, from natural products to synthetic drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The parent compound, pyrrole-2-carboxylic acid, is a known metabolite of Streptomyces species and has demonstrated activities such as antiparasitic action against Trypanosomes and antifungal effects against Phytophthora.[3][4]
The introduction of a halogen, such as chlorine, at the C4 position of the pyrrole ring is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Halogenation can influence binding affinity to target proteins through halogen bonding and by altering the electronic properties of the molecule.[2] Therefore, this compound is primed for potent biological activity, likely through the inhibition of specific enzymatic targets.
Postulated Mechanism I: Inhibition of Microbial Cell Wall Synthesis via MmpL3
A highly compelling putative mechanism for halogenated pyrrole derivatives is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3). This transporter is essential for the viability of Mycobacterium tuberculosis, making it a prime target for novel anti-TB drugs.
The Critical Role of MmpL3 in Mycobacteria
MmpL3 is a transmembrane protein responsible for the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasmic space.[5] Mycolic acids are the defining lipid component of the mycobacterial outer membrane, which is crucial for the bacterium's structural integrity and defense against host immune responses and antibiotics. Inhibition of MmpL3 effectively halts the construction of this protective layer, leading to bacterial death.
Pyrrole-2-Carboxamides as Validated MmpL3 Inhibitors
Recent research has identified pyrrole-2-carboxamide derivatives, which share the core scaffold with our topic compound, as potent MmpL3 inhibitors.[5] Structure-activity relationship (SAR) studies reveal that attaching phenyl groups with electron-withdrawing substituents, such as chlorine, to the pyrrole ring significantly improves anti-TB activity.[5] It is hypothesized that the pyrrole-2-carboxamide scaffold occupies a key pocket (S4) within the MmpL3 protein, while the chloro-substituted phenyl group occupies an adjacent pocket (S3).[5] Although this compound is a carboxylic acid and not a carboxamide, its core halogenated pyrrole structure makes MmpL3 a primary target for investigation. The carboxylic acid moiety could potentially engage in different, yet effective, interactions within the MmpL3 binding site.
Visualizing the MmpL3 Inhibition Pathway
Caption: Putative inhibition of the MmpL3 transporter by this compound.
Experimental Protocol: MmpL3 Inhibition Assay
This protocol describes a whole-cell metabolic labeling assay to determine the effect of the compound on mycolic acid biosynthesis, a direct downstream consequence of MmpL3 inhibition.
Objective: To quantify the inhibition of mycolic acid synthesis in a model mycobacterial species (M. smegmatis) upon treatment with this compound.
Methodology:
-
Culture Preparation: Grow M. smegmatis mc²155 cultures in Middlebrook 7H9 broth supplemented with ADC and Tween 80 to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Compound Treatment: Aliquot the bacterial culture into separate tubes. Add this compound at a range of concentrations (e.g., 0.1x, 1x, 10x MIC). Include a no-drug (DMSO vehicle) control and a positive control inhibitor (e.g., a known MmpL3 inhibitor like NITD-304). Incubate for 4 hours at 37°C with shaking.
-
Metabolic Labeling: Add 1 µCi/mL of [¹⁴C]-acetic acid to each culture tube. The rationale here is that acetic acid is a fundamental precursor for fatty acid and mycolic acid synthesis; its incorporation serves as a direct measure of this pathway's activity.
-
Incubation: Continue incubation for another 6-8 hours at 37°C to allow for the incorporation of the radiolabel.
-
Lipid Extraction: Harvest the cells by centrifugation. Saponify the cell pellets using 25% tetrabutylammonium hydroxide (TBAH) overnight at 100°C. This step hydrolyzes the complex lipids.
-
Mycolic Acid Methylation: After cooling, acidify the samples with HCl. Extract the fatty acids/mycolic acids with dichloromethane. Derivatize the mycolic acids to their fatty acid methyl ester (FAME) and mycolic acid methyl ester (MAME) forms using iodomethane. This derivatization is critical for subsequent analysis by chromatography.
-
TLC Analysis: Spot the extracted MAMEs onto a silica TLC plate. Develop the plate using a mobile phase of hexane:ethyl acetate (95:5, v/v).
-
Detection and Quantification: Expose the TLC plate to a phosphor screen overnight. Analyze the screen using a phosphorimager. Quantify the radioactivity of the MAME spots. A reduction in the signal in the MAME bands relative to the FAME bands and the no-drug control indicates specific inhibition of mycolic acid synthesis.
Postulated Mechanism II: Inhibition of Proline Racemase in Parasites
The parent compound, pyrrole-2-carboxylic acid, is a known competitive inhibitor of proline racemase, an enzyme found in some pathogens like Trypanosoma cruzi (the causative agent of Chagas' disease) but absent in mammals.[4][6] This makes it an attractive and selective drug target.
The Role of Proline Racemase in Pathogen Survival
Proline racemase (PRAC) catalyzes the interconversion of L-proline and D-proline. D-proline is an essential component of specific proteins in Trypanosoma that are involved in host cell invasion and differentiation.[6] By inhibiting PRAC, the supply of D-proline is cut off, disrupting these critical processes and impairing the parasite's life cycle.
Pyrrole-2-carboxylic Acid as a Proline Analogue
The pyrrole-2-carboxylic acid molecule is a structural analogue of proline in its planar, transition-state conformation during the racemization reaction. This structural mimicry allows it to bind tightly to the active site of PRAC, acting as a competitive inhibitor. It is highly probable that this compound retains this inhibitory capability, with the C4-chloro group potentially forming additional interactions within the active site to enhance binding affinity.
Visualizing Proline Racemase Inhibition
Caption: Competitive inhibition of Proline Racemase (PRAC) by this compound.
Experimental Protocol: Proline Racemase Enzymatic Assay
This protocol outlines an in vitro assay to directly measure the inhibition of recombinant proline racemase.
Objective: To determine the IC₅₀ value of this compound against recombinant Trypanosoma cruzi proline racemase (TcPRAC).
Methodology:
-
Recombinant Enzyme: Express and purify recombinant TcPRAC protein using a standard bacterial expression system (e.g., E. coli BL21(DE3)).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of test concentrations.
-
Assay Setup: In a 96-well plate, combine the reaction buffer, a fixed concentration of D-proline (the substrate, e.g., 50 mM), and the various concentrations of the inhibitor. A no-inhibitor control (DMSO vehicle) is essential to establish 100% enzyme activity.
-
Enzyme Initiation: Initiate the reaction by adding a fixed amount of purified TcPRAC enzyme to each well. Incubate at 37°C for a defined period (e.g., 30 minutes). The choice of D-proline as the starting substrate is strategic for the detection step.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl.
-
Detection of L-Proline: The amount of L-proline produced is quantified using a coupled enzymatic assay.
-
Add a detection mixture containing L-proline dehydrogenase, NAD⁺, and a colorimetric reagent like MTT.
-
L-proline dehydrogenase specifically oxidizes the newly formed L-proline, reducing NAD⁺ to NADH.
-
The NADH produced then reduces MTT to a formazan dye, which can be measured spectrophotometrically at ~570 nm.
-
-
Data Analysis: The absorbance is directly proportional to the amount of L-proline produced. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Summary of Putative Mechanisms and Future Directions
The structural characteristics of this compound strongly suggest it functions as a targeted enzyme inhibitor. The table below summarizes the most probable mechanisms of action.
| Putative Mechanism | Target Enzyme/Process | Organism Class | Basis for Hypothesis |
| Anti-mycobacterial | Mycobacterial Membrane Protein Large 3 (MmpL3) | Bacteria | Structural similarity to known pyrrole-2-carboxamide MmpL3 inhibitors; importance of halogenation for activity.[5] |
| Antiparasitic | Proline Racemase (PRAC) | Parasites (Trypanosoma) | Known activity of the parent pyrrole-2-carboxylic acid scaffold as a competitive inhibitor.[4][6] |
| General Antibacterial | DNA Gyrase | Bacteria | Documented activity for other halogenated pyrrole derivatives.[2] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Eukaryotes | Known activity for other 3,4-disubstituted pyrrole derivatives.[7] |
Future Research: To definitively elucidate the mechanism of action, the following steps are recommended:
-
Broad-Spectrum Screening: Test the compound against a diverse panel of bacteria, fungi, and parasites to identify its spectrum of activity.
-
Direct Enzyme Inhibition Assays: Perform in vitro enzymatic assays against the hypothesized targets (MmpL3, PRAC, DNA gyrase, COX-2).
-
Resistant Mutant Generation: Generate resistant mutants in a susceptible organism and perform whole-genome sequencing to identify mutations in the target gene.
-
Structural Biology: Co-crystallize the compound with its purified target protein(s) to visualize the binding interactions at an atomic level, confirming the mechanism and guiding future lead optimization.
By pursuing these experimental avenues, the full therapeutic potential and precise molecular mechanism of this compound can be thoroughly understood.
References
- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 4-Chloro-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Halogenated Pyrrole Scaffold
4-Chloro-1H-pyrrole-2-carboxylic acid is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyrrole ring is a fundamental structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 4-position of the pyrrole-2-carboxylic acid scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the design of novel therapeutic agents and functional materials.
This in-depth technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, reactivity, and diverse applications. As a senior application scientist, this guide aims to synthesize technical accuracy with field-proven insights to empower researchers in their endeavors.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is typically achieved through a two-step process: the electrophilic chlorination of a pyrrole-2-carboxylate ester followed by hydrolysis of the ester group. A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS).
Synthesis Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Part 1: Chlorination of Ethyl 1H-pyrrole-2-carboxylate
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.
-
Addition of NCS: Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise to the cooled solution while stirring vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1H-pyrrole-2-carboxylate. Purification can be achieved by column chromatography on silica gel.
Part 2: Hydrolysis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
-
Dissolution and Hydrolysis: Dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC until the ester has been completely hydrolyzed.
-
Acidification and Precipitation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The desired this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield the final product as a solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Value |
| CAS Number | 27746-03-8[1][2] |
| Molecular Formula | C₅H₄ClNO₂[1][2] |
| Molecular Weight | 145.54 g/mol [1][2] |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the two pyrrole protons and the N-H and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrrole ring and the carboxylic acid group.
-
FTIR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the N-H stretching, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C-Cl stretching.
-
Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing chlorine and carboxylic acid substituents.
Reactivity Landscape
Caption: Key reaction sites of this compound.
-
Electrophilic Aromatic Substitution: Despite the presence of electron-withdrawing groups, the pyrrole ring can still undergo electrophilic aromatic substitution, although it will be less reactive than unsubstituted pyrrole. The position of substitution will be directed by the existing substituents.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification and amide bond formation. These reactions are fundamental for incorporating this scaffold into larger molecules.
-
Reactions involving the C-Cl Bond: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for further functionalization.
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of this compound make it a highly sought-after building block in several areas of research and development.
Role in Medicinal Chemistry
Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a chlorine atom can enhance these activities and improve the pharmacokinetic profile of a drug candidate.
-
Antibacterial Agents: Halogenated pyrrole derivatives have been investigated as potent inhibitors of bacterial enzymes, such as DNA gyrase. The 4-chloro substituent can contribute to enhanced binding affinity and improved efficacy.
-
Anticancer Agents: The pyrrole scaffold is present in several approved and investigational anticancer drugs. This compound can serve as a key intermediate in the synthesis of novel kinase inhibitors and other targeted therapies.
-
Antiviral Research: Certain pyrrole derivatives have shown promise as antiviral agents. The specific substitution pattern, including the presence of a chlorine atom, can be crucial for their mechanism of action.
Utility in Materials Science
The pyrrole ring is the fundamental repeating unit in polypyrrole, a well-known conducting polymer. The incorporation of functional groups, such as the chloro and carboxylic acid moieties, can be used to tune the electronic and physical properties of these materials for applications in:
-
Sensors: Functionalized polypyrroles can be designed to selectively interact with specific analytes, forming the basis of chemical and biological sensors.
-
Corrosion Inhibition: Polypyrrole coatings can provide effective protection against corrosion. The presence of the carboxylic acid group can improve adhesion to metal surfaces.
-
Energy Storage: Modified polypyrroles are being explored for their potential use in batteries and supercapacitors.
Conclusion and Future Outlook
This compound is a versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic routes. The presence of the chlorine atom and the carboxylic acid group provides multiple avenues for further chemical modification, allowing for the creation of a diverse library of compounds with tailored properties. As our understanding of the structure-activity relationships of pyrrole derivatives continues to grow, we can expect to see the increasing use of this compound in the development of next-generation therapeutics and advanced materials.
References
An In-depth Technical Guide to the In Vitro Evaluation of 4-chloro-1H-pyrrole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a chlorine atom at the 4-position of the pyrrole-2-carboxylic acid backbone is anticipated to significantly modulate its physicochemical properties and biological profile. This technical guide provides a comprehensive framework for the in vitro investigation of 4-chloro-1H-pyrrole-2-carboxylic acid, drawing upon established methodologies for analogous pyrrole derivatives. We will explore its potential as an antimicrobial and anticancer agent, and as an enzyme inhibitor. This document will detail the scientific rationale behind experimental designs, provide step-by-step protocols for key assays, and offer insights into data interpretation, thereby empowering researchers to unlock the therapeutic potential of this compound.
Introduction: The Significance of the Halogenated Pyrrole Moiety
Pyrrole derivatives are of immense interest in drug discovery due to their presence in numerous natural products and synthetic drugs.[2] The pyrrole ring serves as a versatile template for developing lead compounds with diverse pharmacophores.[2] Halogenation of the pyrrole ring is a well-established strategy for enhancing the biological activity of these compounds.[3][4] The introduction of chlorine, a lipophilic and electron-withdrawing group, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.[3] Specifically, chloro- and bromo-substitutions on the pyrrole ring have been correlated with potent antibacterial activity.[3]
Given the established bioactivity of pyrrole-2-carboxylic acid derivatives, the 4-chloro substituted analog represents a compelling candidate for in vitro screening against a panel of cancer cell lines and microbial pathogens. This guide will provide the foundational knowledge and detailed protocols to systematically evaluate its therapeutic promise.
Postulated Mechanisms of Action and Potential Therapeutic Targets
Based on the known biological activities of structurally related pyrrole derivatives, we can hypothesize several potential mechanisms of action for this compound.
Antimicrobial Activity: Targeting Essential Bacterial Processes
Halogenated pyrroles have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3][5] A key target for some pyrrolamide derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[3] The inhibition of this enzyme leads to bacterial cell death.
Hypothesized Antibacterial Mechanism of Action
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 4-chloro-1H-pyrrole-2-carboxylic Acid
For decades, the pyrrole ring, a fundamental five-membered aromatic heterocycle, has been a cornerstone in the design and synthesis of molecules with profound biological activities. Its presence in natural products and pharmaceuticals underscores its significance as a "privileged scaffold." Within this vast chemical space, the targeted introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide delves into the discovery, history, and synthetic evolution of a key halogenated derivative: 4-chloro-1H-pyrrole-2-carboxylic acid.
This technical guide provides an in-depth exploration of this compound, a molecule that has garnered increasing interest in the fields of medicinal chemistry and drug development. We will navigate through its historical context, detail its synthesis, and explore its known biological significance, offering researchers and scientists a comprehensive resource on this important chemical entity.
The Genesis of a Halogenated Pyrrole: Discovery and Historical Context
While the precise moment of the first synthesis of this compound is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader exploration of halogenated pyrroles. The introduction of a chlorine atom onto the pyrrole ring is a strategic chemical modification aimed at modulating the electronic and lipophilic character of the parent molecule, often leading to enhanced biological activity.
Recent research has highlighted the natural occurrence and antimicrobial properties of this compound. A notable 2022 study led to the isolation and identification of this compound from the marine bacterium Halobacillus marinus.[1] This discovery is significant as it positions the compound as a naturally occurring metabolite, suggesting an evolutionary rationale for its biological activity. The study confirmed the structure of the isolated compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
The historical synthesis of chlorinated pyrroles has largely relied on electrophilic substitution reactions. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles, including sources of "Cl+". Early methods for the chlorination of pyrroles often resulted in mixtures of products and were sometimes hampered by the instability of the pyrrole ring under harsh reaction conditions. The development of milder and more selective chlorinating agents, such as N-chlorosuccinimide (NCS), has been pivotal in the controlled synthesis of specific chlorinated pyrrole isomers.
The Art of Synthesis: Crafting this compound
The synthesis of this compound is not explicitly detailed in a single, foundational paper. However, drawing from established methodologies for the chlorination of pyrrole derivatives, a robust synthetic strategy can be elucidated. The most plausible and widely employed approach involves the direct electrophilic chlorination of a suitable pyrrole-2-carboxylate precursor, followed by hydrolysis of the ester to yield the desired carboxylic acid.
A key reference point is the synthesis of the closely related compound, 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, which is prepared by the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide.[2] This suggests a similar and effective pathway for the synthesis of the title compound.
Experimental Protocol: A Proposed Synthesis
The following protocol outlines a representative, step-by-step methodology for the laboratory-scale synthesis of this compound, based on established chemical principles for the chlorination of pyrrole-2-carboxylates.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This starting material can be synthesized via several established methods, including the reaction of pyrrole with ethyl chloroformate. A common procedure involves the acylation of pyrrole with trichloroacetyl chloride followed by reaction with sodium ethoxide.
Step 2: Electrophilic Chlorination of Ethyl 1H-pyrrole-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1H-pyrrole-2-carboxylate in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The molar ratio of the pyrrole substrate to NCS should be carefully controlled to favor monochlorination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the chlorinated product.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 4-chloro-1H-pyrrole-2-carboxylate.
Step 3: Saponification to this compound
-
Hydrolysis: Dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.
-
Heating: Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a mineral acid (e.g., hydrochloric acid).
-
Isolation: The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Characterization
The introduction of a chlorine atom at the 4-position of the pyrrole ring significantly influences the molecule's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₂ | [3] |
| Molecular Weight | 145.54 g/mol | [3] |
| CAS Number | 27746-03-8 | [3] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring and the N-H and carboxylic acid protons. The chemical shifts and coupling patterns of the ring protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the chlorinated carbon of the pyrrole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, would confirm the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the carboxylic acid, and C-Cl stretching vibrations.
Biological Significance and Applications in Drug Discovery
The true value of this compound lies in its potential as a building block in the synthesis of more complex, biologically active molecules. Halogenated pyrroles are integral components of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
The aforementioned study on the antibacterial activity of this compound against Vibrio parahaemolyticus and Vibrio cholerae demonstrated its potential as an antimicrobial agent.[1] The minimum inhibitory concentration (MIC) values were reported to be 25 µg/ml for V. parahaemolyticus and 100 µg/ml for V. cholerae.[1][4][5][6][7] The study also suggested that the compound exerts its antibacterial effect by inducing the production of reactive oxygen species (ROS) within the bacterial cells.[4][5]
The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug screening. The chlorine substituent can participate in various cross-coupling reactions, further expanding the synthetic possibilities. The pyrrole-2-carboxamide scaffold, often featuring halogen substituents, is a key pharmacophore in the development of inhibitors for various biological targets, including bacterial enzymes.[8]
Diagram of the Role in Drug Discovery
Caption: Role of this compound in a drug discovery workflow.
Conclusion and Future Perspectives
This compound, while perhaps not having a storied history of a landmark discovery, has emerged as a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward, albeit not definitively documented, synthesis and its demonstrated biological activity make it an attractive starting point for the development of new therapeutic agents. The presence of both a reactive carboxylic acid handle and a modulating chloro substituent provides a rich platform for chemical exploration. As the quest for novel drugs continues, it is highly probable that the significance of this compound and its derivatives will only continue to grow, solidifying its place as a key player in the ever-expanding universe of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]
Methodological & Application
Strategic Functionalization of 4-chloro-1H-pyrrole-2-carboxylic acid: A Medicinal Chemistry Workhorse
An Application Guide for Researchers
Introduction: The halogen-substituted 1H-pyrrole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of bioactive marine natural products and synthetic anti-infective agents.[1] 4-chloro-1H-pyrrole-2-carboxylic acid, in particular, serves as a versatile and highly valuable starting material for the synthesis of complex molecules, especially in the development of novel antibacterial agents targeting bacterial topoisomerases like DNA gyrase B.[1][2] Its structure offers multiple reactive handles for diversification: the pyrrole nitrogen (N-1), the chloro-substituted carbon (C-4), and the carboxylic acid at C-2.
This application note provides a detailed guide for researchers and drug development professionals on the strategic functionalization of this key building block. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, ensuring a robust and reproducible synthetic strategy. The protocols described herein are designed to be self-validating, offering clear guidance on reaction setup, execution, and product verification.
Core Functionalization Pathways
The strategic modification of this compound can be approached through three primary vectors. The choice of which position to functionalize first is critical and depends on the overall synthetic plan and the compatibility of the desired functional groups with subsequent reaction conditions.
Caption: Key functionalization pathways for this compound.
C-4 Functionalization via Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful method for modifying the C-4 position, enabling the introduction of a vast range of aryl and heteroaryl moieties.[3][4][5] This C-C bond formation is fundamental to expanding the structural diversity and tuning the pharmacological properties of the pyrrole core.
Causality and Experimental Insight: A critical consideration for Suzuki-Miyaura coupling on the pyrrole scaffold is the reactivity of the N-H bond. In the presence of the palladium catalyst and base, unprotected pyrroles are prone to side reactions, most notably dehalogenation, which can significantly lower the yield of the desired product.[6][7] Therefore, protection of the pyrrole nitrogen is a mandatory preliminary step for achieving high efficiency and clean conversion. The 2-(trimethylsilyl)ethoxymethyl (SEM) group and the tert-butyloxycarbonyl (BOC) group are excellent choices, as they are stable under typical Suzuki conditions and can be readily removed later.[6][7]
Protocol 1: Two-Step C-4 Arylation via Suzuki-Miyaura Coupling
This protocol outlines the N-protection of the starting material followed by the cross-coupling reaction.
Part A: N-Protection with BOC Anhydride
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M). Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and triethylamine (Et₃N, 2.5 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 10 minutes.
-
Execution & Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-BOC protected intermediate is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Part B: Suzuki-Miyaura Cross-Coupling
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-BOC protected 4-chloro-pyrrole-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) are common choices.[6]
-
Solvent & Execution: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, ~0.1 M). Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-4 arylated pyrrole.
-
Deprotection (Optional): The BOC group can be removed by treating the purified product with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Data Presentation: Suzuki-Miyaura Reaction Scope
| Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~70-85% | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~77% | [6] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~70% | [6] |
| 3,4-Dichlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | ~67% |[3] |
N-Functionalization via Copper-Catalyzed Arylation
Introducing substituents on the pyrrole nitrogen is another key strategy for modulating biological activity. While simple N-alkylation can be achieved with alkyl halides and a base, N-arylation requires metal catalysis, most commonly a copper-catalyzed Ullmann-type coupling.[8]
Causality and Experimental Insight: The copper-catalyzed N-arylation of heterocycles is a well-established transformation. The reaction typically employs a Cu(I) salt, such as CuI, and a ligand to facilitate the coupling between the pyrrole N-H and an aryl halide (iodides and bromides are most effective).[8] A suitable base is required to deprotonate the pyrrole, generating the nucleophilic pyrrolide anion. The choice of ligand, often a diamine, is crucial for stabilizing the copper complex and promoting the reaction at lower temperatures.[8]
Protocol 2: Copper-Catalyzed N-Arylation
-
Reagent Setup: In an oven-dried reaction vessel, combine this compound (1.0 eq), the aryl iodide or aryl bromide (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent & Execution: Add anhydrous, degassed solvent such as dioxane or toluene (~0.2 M). Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography to yield the N-arylated product.
Carboxylic Acid Derivatization: Amide Bond Formation
Converting the carboxylic acid at the C-2 position into an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many drugs and mimics the peptide bond. This transformation is generally robust and high-yielding.
Causality and Experimental Insight: Amide coupling involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine. A wide variety of coupling reagents are available, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole). A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction and to ensure the attacking amine remains in its free, unprotonated form.
Protocol 3: HATU-Mediated Amide Coupling
-
Reagent Setup: Dissolve the this compound starting material (or one of its previously functionalized derivatives) (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activation step generates the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Execution & Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the consumption of the starting acid by TLC or LC-MS.
-
Work-up & Purification: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The combined organic layers should be washed sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final amide product can be purified by flash chromatography or recrystallization.
References
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application of 4-Chloro-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Chlorinated Pyrrole Scaffold
In the landscape of modern medicinal chemistry, the pyrrole nucleus stands out as a "privileged scaffold," a core structural motif that appears in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1][2] Its aromaticity, hydrogen bonding capabilities, and susceptibility to functionalization make it an ideal starting point for the design of novel therapeutic agents. The introduction of a chlorine atom at the 4-position of the pyrrole-2-carboxylic acid backbone significantly influences the molecule's electronic properties and lipophilicity, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile. This application note provides a comprehensive guide to the utilization of 4-chloro-1H-pyrrole-2-carboxylic acid as a key building block in drug discovery, with a particular focus on the development of novel antibacterial agents targeting DNA gyrase.
The rationale for employing the this compound scaffold lies in its ability to form critical interactions within the ATP-binding site of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[3][4] The pyrrole ring itself can engage in π-π stacking and hydrophobic interactions, while the carboxylic acid moiety, typically converted to a carboxamide, provides a crucial hydrogen bond donor-acceptor pair. The chlorine atom at the 4-position can enhance these interactions through favorable electrostatic and hydrophobic contacts, and its presence has been linked to increased antibacterial potency.[1]
Core Application: Development of DNA Gyrase Inhibitors as Antibacterial Agents
Bacterial DNA gyrase, a type II topoisomerase, is a well-validated and highly attractive target for the development of new antibacterial drugs. Its function is to introduce negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately to bacterial cell death. The ATP-binding site of the GyrB subunit of DNA gyrase is a particularly promising target for small molecule inhibitors.
The 4-chloro-1H-pyrrole-2-carboxamide scaffold has emerged as a powerful pharmacophore for the design of potent DNA gyrase inhibitors. The general structure of these inhibitors consists of the 4-chloro-1H-pyrrole-2-carboxamide core, which is typically N-substituted with various cyclic or aromatic moieties to explore and optimize interactions with different sub-pockets of the ATP-binding site.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns centered around the 4-chloro-1H-pyrrole-2-carboxamide scaffold have yielded valuable structure-activity relationship (SAR) data. Key findings include:
-
The N-H of the pyrrole ring and the amide N-H are crucial for activity. These groups form essential hydrogen bonds with the protein backbone of DNA gyrase, anchoring the inhibitor in the active site.[2]
-
The chlorine atom at the 4-position enhances potency. Compared to unsubstituted or differently halogenated analogues, the 4-chloro substitution often leads to improved inhibitory activity, likely due to favorable interactions within a hydrophobic pocket of the enzyme.[1]
-
The nature of the N-substituent on the carboxamide is a key determinant of potency and spectrum of activity. Aromatic and heteroaromatic substituents can engage in additional π-stacking interactions, while bulky aliphatic groups can occupy hydrophobic pockets. The choice of this substituent is critical for optimizing both on-target activity and antibacterial spectrum.
The following diagram illustrates the general workflow for the development of DNA gyrase inhibitors from this compound.
Caption: Drug discovery workflow for DNA gyrase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of N-substituted 4-chloro-1H-pyrrole-2-carboxamides as potential antibacterial agents.
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-chloro-1H-pyrrole-2-carboxamides
This protocol describes a standard amide coupling procedure using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-4-chloro-1H-pyrrole-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines the key steps in the synthesis of N-aryl-4-chloro-1H-pyrrole-2-carboxamides.
Caption: Synthetic workflow for N-aryl-4-chloro-1H-pyrrole-2-carboxamides.
Protocol 2: In Vitro DNA Gyrase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against E. coli DNA gyrase.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL BSA)
-
ATP
-
DNA intercalating dye (e.g., PicoGreen)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and E. coli DNA gyrase.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (a known DNA gyrase inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the DNA intercalating dye diluted in a suitable buffer.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the antibacterial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The biological data for a hypothetical series of N-aryl-4-chloro-1H-pyrrole-2-carboxamides are presented in the table below. This data illustrates the potential for this scaffold in developing potent antibacterial agents.
| Compound ID | N-Aryl Substituent | E. coli DNA Gyrase IC₅₀ (nM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | Phenyl | 150 | 16 | >64 |
| 1b | 4-Chlorophenyl | 85 | 8 | 32 |
| 1c | 2,4-Dichlorophenyl | 42 | 4 | 16 |
| 1d | 4-Methoxyphenyl | 210 | 32 | >64 |
| 1e | 4-(Trifluoromethyl)phenyl | 65 | 4 | 8 |
| Ciprofloxacin | (Reference) | 120 | 0.5 | 0.015 |
Conclusion and Future Directions
This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of antibacterial drug discovery. The straightforward chemistry for its conversion into a diverse library of N-substituted carboxamides, coupled with the potent biological activity of the resulting compounds, makes it an attractive starting point for medicinal chemistry programs. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in their own discovery efforts. Future work in this area could focus on further optimization of the N-substituent to enhance the antibacterial spectrum, improve pharmacokinetic properties, and overcome potential resistance mechanisms.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Chloro-1H-pyrrole-2-carboxylic Acid as a Gateway to Novel Heterocycles
Introduction: The Strategic Importance of the Pyrrole Nucleus in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an invaluable building block for the construction of complex molecular architectures. Within the diverse family of pyrrole-based synthons, 4-chloro-1H-pyrrole-2-carboxylic acid has emerged as a particularly powerful and versatile tool for the synthesis of a wide array of fused and substituted heterocyclic compounds. The presence of three distinct functional handles—the carboxylic acid, the reactive C-4 chloro substituent, and the pyrrolic N-H—provides medicinal chemists with a strategic platform for molecular elaboration and the exploration of novel chemical space.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, reactivity, and application of this compound as a cornerstone for heterocyclic synthesis. We will explore not just the "how" but also the "why" behind key experimental protocols, offering insights grounded in mechanistic principles and practical laboratory experience.
I. Synthesis and Functionalization of the Core Scaffold
The practical utility of any building block begins with its efficient and scalable synthesis. While various methods for the preparation of substituted pyrroles exist, the synthesis of this compound and its derivatives often starts from more readily available pyrrole precursors.
I.A. Synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
A common and practical route to the title compound involves the chlorination of a pre-existing pyrrole-2-carboxylate ester. The ester functionality serves as a stable protecting group for the carboxylic acid and can be readily hydrolyzed in a subsequent step.
Protocol 1: Chlorination of Ethyl 1H-pyrrole-2-carboxylate
| Step | Reagent/Solvent | Conditions | Purpose and Mechanistic Insight |
| 1 | Ethyl 1H-pyrrole-2-carboxylate, N-Chlorosuccinimide (NCS) | Acetonitrile (MeCN) | Electrophilic Aromatic Substitution: The pyrrole ring is electron-rich and susceptible to electrophilic attack. NCS serves as a source of electrophilic chlorine ("Cl+"). The reaction is typically regioselective for the C-4 position due to the directing effects of the C-2 ester group. |
| 2 | Stirring | Room Temperature, overnight | Allows for complete conversion of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| 3 | Work-up | Aqueous sodium thiosulfate, Ethyl acetate (EtOAc), Brine | The sodium thiosulfate quenches any unreacted NCS. Standard extractive work-up with EtOAc isolates the organic product. Washing with brine removes residual water. |
| 4 | Purification | Silica gel column chromatography | Removes succinimide and any over-chlorinated byproducts, yielding the pure ethyl 4-chloro-1H-pyrrole-2-carboxylate. |
I.B. Hydrolysis to this compound
The final step to obtain the title building block is the saponification of the ethyl ester.
Protocol 2: Saponification of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
| Step | Reagent/Solvent | Conditions | Purpose and Mechanistic Insight |
| 1 | Ethyl 4-chloro-1H-pyrrole-2-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Tetrahydrofuran (THF)/Water | Base-mediated Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating ethanol to form the carboxylate salt. |
| 2 | Stirring | Room Temperature to 50 °C | Gentle heating can accelerate the reaction. Monitoring by TLC or LC-MS is crucial to avoid decomposition. |
| 3 | Acidification | 1 M Hydrochloric acid (HCl) | Protonation: After the reaction is complete, the reaction mixture is cooled and acidified to a pH of ~3-4. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution. |
| 4 | Isolation | Filtration | The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield pure this compound. |
I.C. N-Protection Strategies
For many subsequent transformations, particularly those involving strong bases or organometallic reagents, protection of the pyrrolic N-H is essential to prevent unwanted side reactions. The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its subsequent removal.
| Protecting Group | Reagents for Protection | Key Features |
| Tosyl (Ts) | Tosyl chloride (TsCl), Sodium hydride (NaH) | Robust, stable to a wide range of conditions. Cleaved by strong reducing agents or strong acids. |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride (BsCl), Potassium carbonate (K2CO3) | Similar to Tosyl but can sometimes offer different solubility properties. |
| (Trimethylsilyl)ethoxymethyl (SEM) | SEM chloride (SEMCl), Sodium hydride (NaH) | Cleaved under fluoride-mediated conditions (e.g., TBAF) or acidic conditions. Useful when base-sensitive groups are present. |
II. The C-4 Chloro Group: A Handle for Cross-Coupling Reactions
The C-4 chloro substituent is the key to unlocking the vast potential of this building block. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.
Figure 1: Palladium-catalyzed cross-coupling reactions of this compound derivatives.
II.A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. It allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-4 position of the pyrrole ring.
Protocol 3: Suzuki-Miyaura Coupling of a Protected 4-chloro-pyrrole-2-carboxylate
| Step | Reagent/Solvent | Conditions | Purpose and Mechanistic Insight |
| 1 | N-Protected ethyl 4-chloro-1H-pyrrole-2-carboxylate, Arylboronic acid, Pd(PPh3)4, K2CO3 | 1,4-Dioxane/Water | Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving: 1) Oxidative addition of the chloro-pyrrole to the Pd(0) catalyst. 2) Transmetalation of the aryl group from the boronic acid to the palladium center. 3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for the activation of the boronic acid. |
| 2 | Heating | 80-100 °C, under Argon | An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium catalyst. Heating is required to drive the reaction to completion. |
| 3 | Work-up | Ethyl acetate, Water | Standard extractive work-up to isolate the coupled product. |
| 4 | Purification | Silica gel column chromatography | To remove residual starting materials, catalyst, and byproducts. |
II.B. Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination provides a powerful means to introduce primary and secondary amines at the C-4 position, leading to the synthesis of 4-aminopyrrole derivatives, which are important pharmacophores.
Protocol 4: Buchwald-Hartwig Amination of a Protected 4-chloro-pyrrole-2-carboxylate
| Step | Reagent/Solvent | Conditions | Purpose and Mechanistic Insight |
| 1 | N-Protected ethyl 4-chloro-1H-pyrrole-2-carboxylate, Amine, Pd2(dba)3, XPhos, NaOtBu | Toluene | Catalytic Cycle: Similar to the Suzuki coupling, this reaction involves oxidative addition of the chloro-pyrrole to Pd(0), followed by coordination of the amine, deprotonation by the strong base (NaOtBu), and reductive elimination to form the C-N bond. The bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for facilitating the reductive elimination step. |
| 2 | Heating | 90-110 °C, under Argon | Inert atmosphere and heating are essential for catalyst stability and reaction efficiency. |
| 3 | Work-up | Ethyl acetate, Water | Extractive work-up to isolate the aminated product. |
| 4 | Purification | Silica gel column chromatography | To purify the desired 4-aminopyrrole derivative. |
III. Annulation Strategies: Building Fused Heterocyclic Systems
The true power of this compound as a building block is realized in its application to the synthesis of fused heterocyclic systems. By strategically utilizing the carboxylic acid and the C-4 chloro substituent, a variety of bicyclic and polycyclic scaffolds can be constructed.
III.A. Synthesis of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds with significant biological activity, including applications as kinase inhibitors in oncology.
Figure 2: General workflow for the synthesis of pyrrolo[2,3-d]pyrimidines.
Protocol 5: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative
This protocol outlines a general approach. The specific reagents and conditions will vary depending on the desired substitution pattern of the final product.
| Step | Reagent/Solvent | Conditions | Purpose and Mechanistic Insight |
| 1 | This compound, Amine, HATU, DIPEA | DMF | Amide Coupling: The carboxylic acid is first activated by a coupling agent like HATU to form an active ester, which then readily reacts with an amine to form the corresponding carboxamide. |
| 2 | Stirring | Room Temperature | The reaction is typically complete within a few hours. |
| 3 | Intermediate Isolation | Extractive work-up | The intermediate 4-chloro-1H-pyrrole-2-carboxamide is isolated. |
| 4 | Cyclization | Formamidine acetate, Ethanol | Annulation: The carboxamide is treated with a source of the C2-N3 unit of the pyrimidine ring, such as formamidine acetate. The reaction proceeds via a condensation and subsequent intramolecular nucleophilic aromatic substitution, where the newly formed amino group displaces the C-4 chloro substituent to close the pyrimidine ring. |
| 5 | Heating | Reflux | Thermal energy is required to drive the cyclization and aromatization. |
| 6 | Product Isolation | Cooling and Filtration | The product often precipitates upon cooling and can be collected by filtration. |
IV. Conclusion and Future Perspectives
This compound is a testament to the power of strategic functionalization in a building block. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and complex heterocyclic libraries. The palladium-catalyzed cross-coupling reactions at the C-4 position allow for the systematic exploration of structure-activity relationships, while the carboxylic acid and N-H functionalities offer avenues for further derivatization and the construction of fused ring systems. As the demand for novel therapeutic agents continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.
V. References
-
A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Mexican Chemical Society. --INVALID-LINK--
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules. --INVALID-LINK--
-
New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Dalton Transactions. --INVALID-LINK--
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. --INVALID-LINK--
-
Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents. --INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. --INVALID-LINK--
-
Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents. --INVALID-LINK--
References
Application Notes and Protocols for the Coupling of 4-chloro-1H-pyrrole-2-carboxylic acid
Introduction: The Versatility of a Privileged Scaffold
4-chloro-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrole core is a common motif in numerous natural products and pharmacologically active compounds.[1] This particular derivative offers two distinct points for chemical modification: the carboxylic acid at the 2-position and the chloro-substituent at the 4-position. This bifunctionality allows for the divergent synthesis of a wide array of more complex molecules. The carboxylic acid group is amenable to the formation of amides, esters, and other acyl derivatives, while the chloro atom can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for coupling this compound. We will delve into the mechanistic rationale behind common coupling strategies and provide detailed, field-proven protocols for their successful implementation.
Application Notes: Strategic Considerations for Coupling Reactions
The choice of which functional group to react on this compound is a critical strategic decision in a synthetic campaign. This choice is dictated by the desired final structure and the overall synthetic route.
Targeting the Carboxylic Acid: Amide Bond Formation
The formation of an amide bond from the carboxylic acid is a robust and widely utilized transformation. This is often a key step in the synthesis of bioactive molecules, as the amide bond is a stable mimic of the peptide bond. The direct reaction between a carboxylic acid and an amine is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary.
Choosing the Right Coupling Reagent:
The selection of a coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are common carbodiimide-based coupling reagents.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate can then react with an amine to form the desired amide. To suppress racemization and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[3][4][5] These additives form an active ester intermediate that is more stable and less prone to racemization than the O-acylisourea.[4] EDC is often preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[3][4]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents known for their fast reaction times and low rates of epimerization.[3][4][5] HATU, derived from HOAt, is generally more reactive than HBTU and is particularly well-suited for challenging couplings involving sterically hindered substrates.[3][4] These reagents operate by forming a highly reactive OAt- or OBt-active ester.[4]
The Role of the Base:
A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in these reactions. Its primary role is to neutralize the acids formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.[2]
Targeting the Chloro Substituent: Palladium-Catalyzed Cross-Coupling
The chlorine atom on the pyrrole ring provides a handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.[6][7][8] These reactions are powerful tools for introducing molecular diversity. It is often advantageous to protect the pyrrole nitrogen (e.g., with a BOC or SEM group) before performing cross-coupling reactions to prevent side reactions, though some methods are successful with the free N-H.[9][10] The carboxylic acid may also require protection as an ester to prevent interference with the organometallic reagents used in some cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction couples the chloro-pyrrole with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond.[8][11][12] It is one of the most versatile and widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are required.[9] A potential side reaction to be aware of is debromination, which can sometimes be a significant issue with unprotected bromopyrroles.[10]
-
Sonogashira Coupling: This reaction forms a C-C bond between the chloro-pyrrole and a terminal alkyne.[13] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine.[13][14] More recent methods have also explored decarbonylative Sonogashira coupling directly from carboxylic acids.[15][16]
-
Heck Reaction: The Heck reaction couples the chloro-pyrrole with an alkene to form a substituted alkene.[17][18] This reaction requires a palladium catalyst and a base.[17] Intramolecular Heck reactions of pyrroles have also been developed.[19]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the chloro-pyrrole and an amine.[20][21][22] It is a powerful method for synthesizing aryl amines. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[20][22] Several generations of catalyst systems have been developed to expand the scope of this reaction.[20]
Protocols
Protocol 1: Amide Coupling of this compound with a Primary Amine using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU as the coupling reagent.
Materials:
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Primary Amine | 1.0 - 1.2 |
| HATU | 1.1 - 1.5 |
| Diisopropylethylamine (DIPEA) | 2.0 - 3.0 |
| Anhydrous Dimethylformamide (DMF) | - |
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq) to the stirred solution.
-
In a separate flask, dissolve HATU (1.1-1.5 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[2] Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling of (N-Boc)-4-chloro-1H-pyrrole-2-carboxylic acid ethyl ester with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of the protected pyrrole with an arylboronic acid. Protection of both the pyrrole nitrogen and the carboxylic acid is recommended for this reaction.
Materials:
| Reagent | Molar Equivalents |
| (N-Boc)-4-chloro-1H-pyrrole-2-carboxylic acid ethyl ester | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.05 - 0.10 |
| Na₂CO₃ or K₂CO₃ | 2.0 - 3.0 |
| Dioxane/Water or Toluene/Water | - |
Procedure:
-
To a Schlenk tube, add (N-Boc)-4-chloro-1H-pyrrole-2-carboxylic acid ethyl ester (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyrrole derivative.
Chemical Transformation Diagram:
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 12. Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Quantitative Analysis of 4-chloro-1H-pyrrole-2-carboxylic acid
Abstract
This application note presents two robust, validated analytical methods for the accurate quantification of 4-chloro-1H-pyrrole-2-carboxylic acid (CPCA), a key intermediate and potential impurity in pharmaceutical manufacturing. The described methodologies, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are designed to meet the rigorous demands of researchers, scientists, and drug development professionals. The HPLC-UV method offers a reliable approach for routine quality control and process monitoring, while the LC-MS/MS method provides superior sensitivity and selectivity for trace-level quantification. Both protocols have been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure data integrity and trustworthiness.[1][2][3]
Introduction
This compound (MW: 145.54 g/mol ) is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules.[4] Its presence, even at trace levels, must be carefully monitored and controlled in final active pharmaceutical ingredients (APIs) and drug products to ensure safety and efficacy. The structural properties of CPCA, including its pyrrole ring, carboxylic acid group, and chlorine substituent, dictate the selection of appropriate analytical techniques. The carboxylic acid moiety makes the compound amenable to reversed-phase chromatography and electrospray ionization in negative mode, while the pyrrole ring provides a chromophore for UV detection. This guide provides detailed, field-proven protocols to empower laboratories to implement these methods with confidence.
Method 1: HPLC-UV for Routine Quantification
This method is ideal for quantifying CPCA in samples where the concentration is expected to be within the microgram per milliliter (µg/mL) range. It leverages standard laboratory equipment and offers excellent robustness for quality control applications.
Principle of HPLC-UV Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase (e.g., C18). CPCA, being a moderately polar molecule, is retained on the column and then eluted by the mobile phase. The pH of the mobile phase is a critical parameter; maintaining it below the pKa of the carboxylic acid group (~pH 2-4) ensures the analyte is in its neutral, more retained form, leading to better peak shape and reproducibility. Detection is achieved by measuring the absorbance of UV light at a wavelength where CPCA exhibits a strong response, which is typically near its absorbance maximum.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
Reference standard of this compound (>98% purity).
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The acidic condition ensures protonation of the carboxylic acid for optimal retention and peak shape.
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of CPCA in a 50:50 mixture of ACN and water.
-
Perform serial dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample matrix (e.g., API) in a suitable solvent (e.g., diluent used for standards) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 265 nm (Verify λmax with a PDA detector if available).
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the CPCA standard against its concentration. Quantify CPCA in the sample by interpolating its peak area from this curve.
Workflow and Validation Summary
The workflow for the HPLC-UV method is a straightforward process from sample preparation to data analysis.
Method validation was performed according to ICH Q2(R1) guidelines.[1][5] The results demonstrate the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1.0 - 100.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Method 2: LC-MS/MS for Trace-Level Quantification
For applications requiring higher sensitivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the method of choice.[6][7] Its specificity, derived from monitoring a specific precursor-to-product ion transition, minimizes matrix interference.
Principle of LC-MS/MS Analysis
This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). Because of the acidic nature of CPCA, ESI in negative ion mode is highly efficient, generating the deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise.[8]
For CPCA (C₅H₄ClNO₂), the [M-H]⁻ precursor ion has an m/z of 144.0 (for the ³⁵Cl isotope). A likely fragmentation pathway is the loss of CO₂ (decarboxylation), resulting in a product ion with m/z 100.0.
Experimental Protocol: LC-MS/MS
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
UPLC/HPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (>98% purity).
Step-by-Step Procedure:
-
Mobile Phase and Standard Preparation: Prepare as described in the HPLC-UV method (Section 2.2), but use LC-MS grade solvents. Create calibration standards appropriate for trace analysis, typically ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Prepare samples as in Section 2.2, ensuring final concentrations fall within the calibration range. Use LC-MS grade solvents.
-
LC-MS/MS Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient elution is recommended for better separation in complex matrices.
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: ESI Negative
-
SRM Transition:
-
Precursor Ion (Q1): m/z 144.0
-
Product Ion (Q3): m/z 100.0
-
Note: Optimize collision energy and other source parameters for your specific instrument.
-
-
-
Data Analysis: Similar to the HPLC-UV method, create a calibration curve using the peak areas from the SRM chromatograms and quantify the analyte in the samples.
Workflow and Validation Summary
The LC-MS/MS workflow incorporates mass spectrometric detection for enhanced sensitivity and selectivity.
This high-sensitivity method was validated to ensure its reliability for trace analysis.
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100.0 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (%RSD) | < 5.0% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
Method Selection and Discussion
The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the specific application.
-
Choose HPLC-UV for routine quality control, process monitoring, and analysis of bulk materials where analyte concentrations are relatively high and the sample matrix is simple. Its operational simplicity and lower cost make it a workhorse for many labs.
-
Choose LC-MS/MS when quantifying trace-level impurities, performing metabolite identification, analyzing samples in complex biological matrices (e.g., plasma, urine), or when the highest degree of certainty and sensitivity is required. While more complex, its performance is unparalleled for demanding applications.
Both methods demonstrate the necessary accuracy, precision, and linearity to provide trustworthy and scientifically sound data for the quantification of this compound in a research and drug development setting.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. scbt.com [scbt.com]
- 5. starodub.nl [starodub.nl]
- 6. researchgate.net [researchgate.net]
- 7. A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Chloro-1H-pyrrole-2-carboxylic Acid in Modern Agrochemical Research
Abstract: The pyrrole carboxamide chemical class represents a cornerstone in modern agrochemical development, particularly in the realm of fungicides. These compounds frequently function as potent inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, a well-validated mode of action. Within this class, 4-chloro-1H-pyrrole-2-carboxylic acid serves as a pivotal, high-value building block. Its specific substitution pattern—a carboxylic acid for amide coupling and a strategically placed chlorine atom—provides a robust scaffold for generating extensive libraries of candidate molecules with diverse biological activities. This document provides an in-depth guide for researchers, outlining the rationale, key experimental protocols, and field-proven insights for leveraging this compound in the discovery and development of next-generation fungicides.
Introduction: The Significance of the Pyrrole Scaffold in Agrochemicals
The search for novel agrochemicals with improved efficacy, selectivity, and resistance management profiles is a perpetual challenge. Carboxylic acid amides that inhibit Complex II have been a significant area of fungicide research for over four decades.[1] A major breakthrough in this field was the development of ortho-substituted heterocyclic amides, which dramatically enhanced the activity spectrum.[1][2]
Among these, pyrrole carboxamides have emerged as a particularly fruitful subclass. The core pyrrole ring, when appropriately substituted, provides the necessary structural and electronic properties to bind effectively to the target enzyme, succinate dehydrogenase (SDH). This compound (CAS 27746-03-8) is not typically an end-product agrochemical itself, but rather a critical starting material or "scaffold." Its utility is derived from two key features:
-
The Carboxylic Acid Group (-COOH): This functional group at the 2-position is the primary reaction site for creating a diverse range of amide derivatives. Amide bond formation is a reliable and well-understood reaction in synthetic chemistry, allowing for the coupling of the pyrrole head group with various aniline or amine side chains.
-
The Chlorine Atom (-Cl): The chlorine at the 4-position is not merely a placeholder. It significantly influences the electronic properties of the pyrrole ring and can provide steric hindrance or key interactions within the binding pocket of the target enzyme, often enhancing biological activity.
This guide will focus on the practical application of this scaffold in the synthesis and evaluation of novel fungicides.
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material is fundamental. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 27746-03-8 | [3][4][5][6] |
| Molecular Formula | C₅H₄ClNO₂ | [3][7] |
| Molecular Weight | 145.54 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, Methanol, Ethanol | [8] |
Core Application: Synthesis of SDHI Fungicides
The primary application of this compound is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Scientific Rationale & Mechanism of Action
SDHI fungicides disrupt the fungal life cycle by interrupting cellular energy production. They specifically target and inhibit the enzyme succinate dehydrogenase (also known as Complex II), which is a crucial component of both the Krebs cycle and the mitochondrial electron transport chain (ETC).[1][2]
Causality of Inhibition: The enzyme's function is to oxidize succinate to fumarate. By blocking this step, SDHIs cause two critical downstream effects:
-
Disruption of the Krebs Cycle: The cycle is halted, depriving the cell of essential metabolic intermediates.
-
Inhibition of ATP Synthesis: The flow of electrons through the ETC is impeded, drastically reducing the production of ATP, the cell's primary energy currency.[9] This energy crisis leads to the cessation of growth and ultimately, fungal cell death.
The pyrrole carboxamide derivatives synthesized from our core scaffold are designed to fit precisely into the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the natural substrate from binding.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound | 27746-03-8 [sigmaaldrich.com]
- 5. 27746-03-8|this compound|BLD Pharm [bldpharm.com]
- 6. 1H-pyrrole-2-carboxylicacid, 4-chloro- | CAS 27746-03-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. interesjournals.org [interesjournals.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-1H-pyrrole-2-carboxylic Acid
Introduction
4-Chloro-1H-pyrrole-2-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is found in molecules targeting various therapeutic areas. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and scientists in the pharmaceutical industry.
This document provides a comprehensive guide to the large-scale synthesis of this compound, starting from the readily available ethyl 1H-pyrrole-2-carboxylate. The protocol is designed to be robust, scalable, and suitable for implementation in a process chemistry setting. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and address critical aspects such as safety, purification, and analytical characterization.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-step sequence starting from ethyl 1H-pyrrole-2-carboxylate:
-
Electrophilic Chlorination: The pyrrole ring is selectively chlorinated at the C4 position using N-chlorosuccinimide (NCS). This reaction leverages the electron-rich nature of the pyrrole ring, which directs electrophilic substitution. The choice of NCS as the chlorinating agent is based on its moderate reactivity, ease of handling, and generally good yields in such transformations.[1]
-
Saponification: The resulting ethyl 4-chloro-1H-pyrrole-2-carboxylate is hydrolyzed under basic conditions to yield the target carboxylic acid. This is a standard ester hydrolysis reaction, which proceeds readily to completion.
This strategy is advantageous for large-scale production due to the commercial availability of the starting materials, the relatively mild reaction conditions, and the straightforward nature of the transformations.
Visualizing the Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic route to this compound.
Part 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Starting Material)
For a reproducible and scalable synthesis, a reliable source of high-purity starting material is essential. While ethyl 1H-pyrrole-2-carboxylate is commercially available, this section provides a well-established, large-scale laboratory preparation based on the procedure from Organic Syntheses.[2]
Reaction Scheme:
Caption: Synthesis of ethyl 1H-pyrrole-2-carboxylate.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrrole (freshly distilled) | 67.09 | 77 g | 1.2 |
| Trichloroacetyl chloride | 181.38 | 225 g | 1.23 |
| Anhydrous diethyl ether (Et₂O) | 74.12 | 840 mL | - |
| Potassium carbonate (K₂CO₃) | 138.21 | 100 g | 0.724 |
| Magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
| Activated carbon (Norit) | 12.01 | 6 g | - |
| Hexane | 86.18 | 225 mL | - |
| Sodium (Na) | 22.99 | 10 g | 0.44 |
| Anhydrous ethanol (EtOH) | 46.07 | 300 mL | - |
-
3 L and 1 L three-necked, round-bottomed flasks
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Rotary evaporator
Protocol:
A. Preparation of 2-Pyrrolyl trichloromethyl ketone
-
To a 3 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add trichloroacetyl chloride (225 g, 1.23 mol) and anhydrous diethyl ether (200 mL).
-
While stirring, add a solution of freshly distilled pyrrole (77 g, 1.2 mol) in anhydrous diethyl ether (640 mL) dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Slowly add a solution of potassium carbonate (100 g, 0.724 mol) in water (300 mL) through the dropping funnel.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and treat with activated carbon (6 g).
-
Filter the solution and remove the solvent by distillation on a steam bath.
-
Dissolve the residue in hexane (225 mL) and cool on an ice bath to induce crystallization.
-
Collect the tan solid by filtration and wash with cold hexane (100 mL) to yield 189–196 g (77–80%) of the ketone.[2]
B. Preparation of Ethyl 1H-pyrrole-2-carboxylate
-
In a 1 L three-necked flask equipped with a mechanical stirrer, dissolve sodium (10 g, 0.44 g-atom) in anhydrous ethanol (300 mL).
-
Once the sodium has completely dissolved, add 2-pyrrolyl trichloromethyl ketone (75 g, 0.35 mol) portion-wise over 10 minutes.
-
Stir the solution for 30 minutes after the addition is complete.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Partition the oily residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).
-
Separate the ether layer and wash the aqueous layer with diethyl ether (100 mL).
-
Combine the ether extracts, wash with saturated sodium bicarbonate solution (25 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation and fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[2]
Part 2: Large-Scale Synthesis of this compound
Step 1: Electrophilic Chlorination of Ethyl 1H-pyrrole-2-carboxylate
This step involves the selective chlorination of the pyrrole ring at the C4 position using N-chlorosuccinimide.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1H-pyrrole-2-carboxylate | 139.15 | 50.0 g | 0.359 |
| N-Chlorosuccinimide (NCS) | 133.53 | 48.0 g | 0.359 |
| N,N-Dimethylformamide (DMF) | 73.09 | 500 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
-
1 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
Protocol:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl 1H-pyrrole-2-carboxylate (50.0 g, 0.359 mol) in N,N-dimethylformamide (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (48.0 g, 0.359 mol) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water (1.5 L) and extract with dichloromethane (3 x 500 mL).
-
Combine the organic extracts and wash with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1H-pyrrole-2-carboxylate.
Note on Regioselectivity: The electron-donating nature of the ester group at the C2 position directs the electrophilic chlorination primarily to the C4 and C5 positions. Under these conditions, the C4 isomer is generally the major product. However, the formation of the C5-chloro and dichlorinated byproducts can occur. Purification by column chromatography may be necessary if a high purity of the intermediate is required.
Step 2: Saponification to this compound
This final step involves the hydrolysis of the ester to the desired carboxylic acid.
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude ethyl 4-chloro-1H-pyrrole-2-carboxylate | 173.60 | ~0.359 mol | ~0.359 |
| Sodium hydroxide (NaOH) | 40.00 | 28.7 g | 0.718 |
| Ethanol (EtOH) | 46.07 | 400 mL | - |
| Water (H₂O) | 18.02 | 400 mL | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |
-
2 L round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
pH meter or pH paper
Protocol:
-
To a 2 L round-bottomed flask, add the crude ethyl 4-chloro-1H-pyrrole-2-carboxylate from the previous step.
-
Add ethanol (400 mL) and a solution of sodium hydroxide (28.7 g, 0.718 mol) in water (400 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the structure and regiochemistry of the chlorination.
-
¹³C NMR: To further confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyrrole: Flammable and toxic. Handle with care.
-
Trichloroacetyl chloride: Corrosive and a lachrymator. Reacts violently with water.
-
N-Chlorosuccinimide (NCS): An irritant and a strong oxidizing agent. Avoid contact with skin and eyes.
-
Sodium hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information.[3][4][5]
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can efficiently produce this valuable building block for their drug discovery and development programs. The use of readily available reagents and straightforward transformations makes this synthesis amenable to large-scale production.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support resource for the synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve the yield and purity of your target compound.
The synthesis of substituted pyrroles, particularly halogenated ones, can be complex due to the electron-rich nature of the pyrrole ring, which makes it highly reactive and prone to side reactions like polymerization and polychlorination.[1][2] This guide provides field-proven insights and scientifically-grounded solutions to overcome these obstacles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
A low yield of the target compound is one of the most common issues in pyrrole chemistry.[3][4] This can manifest as a complex mixture of products or the recovery of unreacted starting material.
Potential Causes & Suggested Solutions
-
Purity of Starting Materials: Impurities in the starting pyrrole-2-carboxylic acid can introduce competing side reactions.[3][4]
-
Solution: Ensure the starting material is pure. If necessary, recrystallize or purify it by column chromatography before use. It is also advisable to use freshly distilled solvents to avoid contaminants.[3]
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that must be carefully controlled.[3][4]
-
Solution: Run the reaction at lower temperatures (e.g., 0 °C or below) to control the reactivity of the chlorinating agent and improve selectivity.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
-
-
Presence of Moisture: Pyrrole syntheses can be sensitive to moisture, which can quench reagents or catalyze unwanted side reactions.
-
Solution: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
-
Inappropriate Chlorinating Agent: The choice of chlorinating agent significantly impacts the reaction outcome. Harsh reagents can lead to degradation and polychlorination.
Below is a flowchart to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting flowchart for low yield.
Problem 2: Formation of Polychlorinated Byproducts
Due to the high electron density of the pyrrole ring, it is highly susceptible to electrophilic substitution, which can lead to the formation of di- and tri-chlorinated products.[2] The presence of the electron-withdrawing carboxylic acid group at the C2 position deactivates the ring somewhat, but polychlorination remains a significant challenge.
Potential Causes & Suggested Solutions
-
Excess Chlorinating Agent: Using more than one equivalent of the chlorinating agent will strongly favor the formation of polychlorinated species.
-
Solution: Carefully control the stoichiometry. Use exactly one equivalent of the chlorinating agent relative to the pyrrole-2-carboxylic acid.[2] It may even be beneficial to use a slight excess of the starting pyrrole to ensure all of the chlorinating agent is consumed.
-
-
High Reaction Temperature: Higher temperatures increase the reaction rate and can overcome the activation energy for subsequent chlorination steps.
-
Solution: Perform the reaction at low temperatures (0 °C to -78 °C) to enhance selectivity for monochlorination.[2]
-
-
Choice of Chlorinating Agent: Highly reactive chlorinating agents like chlorine gas will almost certainly lead to polychlorination.
| Chlorinating Agent | Typical Conditions | Expected Outcome | Reference |
| N-Chlorosuccinimide (NCS) | 1.0 eq, Dichloromethane, 0 °C to RT | Good selectivity for monochlorination. | [5] |
| Sulfuryl Chloride (SO₂Cl₂) | 1.0 eq, Acetic Acid or CCl₄, 0-70 °C | Can be effective, but may require careful temperature and addition control to avoid polychlorination. | [6] |
| Chlorine (Cl₂ in Acetic Acid) | >2.0 eq, Acetic Acid, 20 °C | Tends to produce 4,5-dichloro-pyrrole-2-carboxylic acid. Not ideal for selective monochlorination. | [8] |
| Palau'chlor (CBMG) | 1.2 eq, CHCl₃ or DMF, RT | High reactivity and selectivity for various heterocycles; a promising alternative. | [7] |
Problem 3: Difficulty in Purification
Even with optimized reaction conditions, the crude product is often a mixture of the desired 4-chloro isomer, other isomers (e.g., 5-chloro), polychlorinated byproducts, and unreacted starting material. Separating these closely related compounds can be challenging.
Potential Causes & Suggested Solutions
-
Similar Polarity of Products: The desired product and byproducts often have very similar polarities, making chromatographic separation difficult.
-
Solution 1: Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product. Benzene has been reported as a crystallization solvent for related dichlorinated acids.[8]
-
Solution 2: Derivatization: Convert the carboxylic acid to its methyl or ethyl ester. The ester derivatives are generally less polar and more volatile, which can make them easier to separate by column chromatography. The pure ester can then be hydrolyzed back to the carboxylic acid.
-
Solution 3: pH Adjustment: The acidic nature of the product can be exploited. Dissolve the crude mixture in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.
-
Below is a general workflow for the synthesis and purification.
Caption: General synthesis and purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is chlorination favored at the C4 position over the C5 position?
The pyrrole ring is generally most reactive towards electrophiles at the α-positions (C2 and C5).[1][9] However, in pyrrole-2-carboxylic acid, the C2 position is already substituted. The carboxylic acid is an electron-withdrawing group, which deactivates the ring, particularly the adjacent C3 and the C5 positions, making the C4 position the most electron-rich and thus the most favorable site for electrophilic chlorination.
Q2: Can I use enzymatic halogenation for this synthesis?
Yes, biocatalytic halogenation is an emerging and highly attractive approach due to its remarkable selectivity and mild reaction conditions.[10] Flavin-dependent halogenases, such as PrnC, have been shown to selectively halogenate pyrrole scaffolds.[10] While this may require specialized expertise in biocatalysis, it offers a powerful alternative to traditional chemical methods, potentially avoiding issues of polychlorination and regioselectivity altogether.[10]
Q3: My pyrrole starting material has darkened. Can I still use it?
Pyrrole and its simple derivatives are known to be unstable and can darken upon exposure to air and light due to polymerization and oxidation.[4][9] It is highly recommended to use freshly distilled or purified pyrrole starting materials to ensure high yields and avoid introducing impurities into your reaction.[3] Using darkened starting material will likely lead to lower yields and a more complex product mixture.
Q4: What analytical techniques are best for confirming the structure and purity of the final product?
A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and regiochemistry of your product. The substitution pattern on the pyrrole ring will give a characteristic splitting pattern and chemical shifts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and the presence of a chlorine atom through its characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
-
High-Performance Liquid Chromatography (HPLC): This is ideal for assessing the purity of the final product and can also be used to monitor the progress of the reaction.
Q5: Are there any specific safety precautions I should take?
Yes. Chlorinating agents like sulfuryl chloride and N-chlorosuccinimide are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyrrole itself is a volatile and potentially toxic liquid.[9] Review the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
References
- 1. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-chloro-1H-pyrrole-2-carboxylic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 4-chloro-1H-pyrrole-2-carboxylic acid. This valuable building block is notoriously difficult to purify due to its thermal sensitivity, potential for isomeric and related impurities, and tendency to form colored byproducts. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the handling and purification of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is heavily dependent on the synthetic route. The most common method involves the chlorination of a pyrrole-2-carboxylate ester followed by saponification.
-
Starting Material: Unreacted ethyl or methyl pyrrole-2-carboxylate.
-
Isomeric Byproducts: Dichlorinated pyrroles or the undesired regioisomer, 5-chloro-1H-pyrrole-2-carboxylic acid. The separation of these isomers can be particularly challenging.
-
Reagent Residues: If using N-chlorosuccinimide (NCS) for chlorination, residual succinimide is a common impurity.[1]
-
Polymeric Byproducts: Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, or acid, leading to the formation of colored, often insoluble, materials.
Q2: My isolated product is always off-white, pink, or light brown, even after purification. Is this acceptable, and can it be removed?
A2: While a completely colorless product is ideal, a slightly off-white or tan color is common for many pyrrole derivatives and may not always indicate significant impurity for subsequent steps. This coloration is typically due to trace amounts of oxidized or polymeric species. If a high-purity, colorless material is required, treatment with activated carbon during recrystallization can be effective. However, this should be done cautiously as it can also lead to a loss of the desired product through adsorption.
Q3: Is this compound thermally stable? What precautions are necessary during purification?
A3: This compound exhibits limited thermal stability. The parent compound, pyrrole-2-carboxylic acid, is known to decompose upon melting (around 204-208 °C).[2][3] The chloro-substituted analog is also susceptible to decarboxylation at elevated temperatures.
Key Precautions:
-
Avoid high temperatures during solvent removal. Use a rotary evaporator with the water bath set no higher than 40-50°C.
-
If recrystallizing from a high-boiling solvent, minimize the time the compound is held at reflux.
-
Never attempt purification by distillation.
-
Store the purified solid in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific experimental challenges.
Problem 1: Low Purity (<90%) After Initial Acid-Base Work-up
-
Question: I've performed the saponification of the corresponding ester and acidified the aqueous layer to precipitate my product, but the purity is poor. How can I improve the initial isolation?
-
Answer & Rationale: This is a critical purification step that leverages the acidic nature of the carboxylic acid. Poor purity at this stage is often due to co-precipitation of neutral or acidic byproducts.
-
Causality: When you acidify the basic aqueous solution containing the sodium salt of your product, rapid precipitation can trap neutral impurities (like unreacted ester) within the solid. If acidification is too strong (e.g., pH < 1), highly acidic impurities might also co-precipitate.
-
Troubleshooting Protocol:
-
After saponification, wash the basic aqueous solution (pH ~12-14) with a water-immiscible organic solvent like ethyl acetate or dichloromethane before acidification. This crucial step removes neutral impurities such as unreacted ester.
-
Cool the aqueous layer in an ice bath to 0-5°C.
-
Acidify slowly with stirring, using a dilute acid like 1M HCl. Add the acid dropwise until the product begins to precipitate. Continue adding acid until the pH is between 3 and 4. This controlled precipitation results in a cleaner solid.[1]
-
Isolate the precipitate by filtration, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to displace the water and aid in drying.
-
-
Problem 2: Recrystallization Failure (Oiling Out, Low Recovery, or No Purification)
-
Question: I am struggling to find an effective solvent system for recrystallization. The product either fails to dissolve, oils out upon cooling, or my recovery is less than 50%. What is a systematic approach?
-
Answer & Rationale: Recrystallization is the most powerful technique for purifying this compound, but solvent selection is paramount. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly. Low recovery is due to the product having significant solubility in the cold solvent.
-
Systematic Solvent Screening:
-
Objective: Find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure:
-
Place ~20-30 mg of your crude material into several test tubes.
-
Add a different solvent to each tube dropwise at room temperature. Good candidates are listed in the table below.
-
If it dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be the "good" solvent in a two-solvent system.
-
If it is insoluble, heat the mixture gently. If it dissolves, it's a potential candidate. Cool to see if crystals form.
-
For a two-solvent system, dissolve the compound in a small amount of a "good" hot solvent (e.g., methanol, ethanol) and add a "poor" solvent (e.g., water, hexane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
-
-
Data Summary: Recommended Solvents for Screening
Solvent Boiling Point (°C) Polarity Rationale & Comments Water 100 High Sparingly soluble. Good as a "poor" solvent or for recrystallizing from a large volume. Ethanol 78 Medium-High Often a good starting point. Can be paired with water. Methanol 65 Medium-High Similar to ethanol, good solubility when hot. Ethyl Acetate 77 Medium Good for dissolving, often needs a non-polar anti-solvent like hexane. Dichloromethane 40 Medium-Low Can be used, but its low boiling point may limit the solubility difference. | Toluene | 111 | Low | May be useful if non-polar impurities are the main issue. |
-
Problem 3: Ineffective Chromatographic Separation
-
Question: Column chromatography is not separating my product from a closely related impurity (the spots nearly co-elute on TLC). How can I improve the resolution?
-
Answer & Rationale: Standard silica gel chromatography can be challenging for acidic compounds, which may streak or bind irreversibly. The key is to modify the mobile or stationary phase to exploit differences in impurity properties. This issue is noted even for similar compounds, where separation is described as "laborious".[1]
-
Troubleshooting Strategies:
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexane). This suppresses the deprotonation of your carboxylic acid on the silica surface, leading to sharper bands and more consistent elution.
-
Increase Mobile Phase Polarity: If streaking occurs, a more polar solvent system (e.g., using methanol as a component) might be necessary. A gradient elution from a less polar to a more polar mixture is often effective.
-
Consider Derivatization: In difficult cases, temporarily converting the carboxylic acid to a methyl or ethyl ester can make it less polar and more amenable to standard silica gel chromatography. The ester can then be saponified back to the acid post-purification.
-
-
Section 3: Visual Guides & Workflows
Purification Strategy Decision Tree
This diagram outlines a logical path for selecting the appropriate purification method based on the initial assessment of your crude product.
References
Technical Support Center: Synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support resource for the synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting for common side reactions and experimental challenges.
Introduction
The synthesis of substituted pyrroles, such as this compound, is a critical process in the development of numerous pharmaceuticals. However, the path to a pure product is often complicated by a variety of side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Dichlorinated and Unchlorinated Pyrrole Impurities
Question: My reaction is yielding a mixture of 4,5-dichloro-1H-pyrrole-2-carboxylic acid and the starting material, 1H-pyrrole-2-carboxylic acid, alongside my target compound. How can I improve the selectivity for monochlorination at the C4 position?
Answer: This is a classic selectivity challenge in the electrophilic halogenation of the pyrrole ring. The pyrrole nucleus is highly activated towards electrophilic substitution, making it susceptible to over-halogenation.[1] Conversely, incomplete reaction can leave starting material.
Root Cause Analysis:
-
Over-chlorination: The initial chlorination at the 4-position can further activate the ring, or reaction conditions may be too harsh, leading to a second chlorination at the 5-position.
-
Incomplete Reaction: Insufficient chlorinating agent, poor temperature control, or suboptimal reaction time can lead to unreacted starting material.
Troubleshooting Protocol:
-
Choice of Chlorinating Agent: While sulfuryl chloride (SO₂Cl₂) is effective, it can be aggressive. Consider using N-chlorosuccinimide (NCS), which is a milder and more selective chlorinating agent for electron-rich heterocycles.[2] A literature procedure for a similar substrate involved the use of NCS in dichloromethane at room temperature.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Begin with one equivalent and monitor the reaction progress closely by TLC or LC-MS. Incremental additions may be necessary if the reaction stalls.
-
Temperature Management: Perform the reaction at a lower temperature. Starting at 0 °C or even -78 °C can significantly enhance selectivity by slowing down the rate of the second chlorination.
-
Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the electrophile. Dichloromethane or tetrahydrofuran (THF) are common choices.
dot
Caption: Troubleshooting workflow for chlorination selectivity.
Issue 2: Polymerization of the Pyrrole Starting Material
Question: My reaction mixture is turning into a dark, insoluble tar. What is causing this polymerization and how can I prevent it?
Answer: Pyrroles are notoriously prone to polymerization, especially under acidic conditions or in the presence of oxidizing agents.[3][4] This is a common failure mode in pyrrole chemistry.
Root Cause Analysis:
-
Acid-Catalyzed Polymerization: Strong acids can protonate the pyrrole ring, initiating a chain reaction where pyrrole units attack each other. This is particularly relevant if the chlorinating agent (e.g., SO₂Cl₂) generates acidic byproducts like HCl.
-
Oxidative Polymerization: Trace oxidants can also lead to the formation of radical cations that initiate polymerization.
Preventative Measures:
-
Control of Acidity:
-
If using a chlorinating agent that produces acid, consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to scavenge the acid as it is formed.
-
Ensure all glassware is free of acidic residues.
-
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative polymerization.
-
Purification of Starting Material: Ensure your starting 1H-pyrrole-2-carboxylic acid is pure and free from any acidic or oxidative impurities. Distillation or recrystallization may be necessary.
Experimental Protocol: Acid Scavenging
-
To a solution of 1H-pyrrole-2-carboxylic acid in an appropriate solvent (e.g., THF) under an inert atmosphere, add 1.1 equivalents of a non-nucleophilic base (e.g., pyridine).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the chlorinating agent.
-
Monitor the reaction by TLC. Upon completion, proceed with the appropriate aqueous workup to remove the base and its salt.
Issue 3: Decarboxylation of the Product or Starting Material
Question: I am observing the formation of 3-chloropyrrole as a significant byproduct. What is causing the loss of the carboxylic acid group?
Answer: Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under strongly acidic or basic conditions. The electron-rich nature of the pyrrole ring facilitates the loss of CO₂.
Root Cause Analysis:
-
Thermal Instability: High reaction or workup temperatures can induce decarboxylation.
-
Acid/Base Catalysis: Strong acids or bases used during the reaction or workup can catalyze the decarboxylation process.
Troubleshooting Strategies:
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | Maintain below room temperature if possible. | Minimizes thermal decomposition. |
| Workup pH | Use mild acids (e.g., citric acid, NH₄Cl) for neutralization. Avoid strong mineral acids or prolonged exposure to strong bases. | Prevents catalyzed decarboxylation. |
| Purification | Prioritize methods that do not require high heat, such as recrystallization over distillation if the product is a solid. If chromatography is used, ensure the silica gel is not acidic. | Avoids thermal stress on the molecule. |
Issue 4: Difficulty in Product Purification
Question: My crude product is an oily mixture, and I am struggling to isolate the pure this compound. What purification strategies are most effective?
Answer: The purification of pyrrole derivatives can be challenging due to their potential instability and the similar polarity of byproducts.
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the reaction, perform a careful aqueous workup. An acidic wash (e.g., dilute HCl or citric acid) can help remove basic impurities, while a basic wash (e.g., saturated sodium bicarbonate) can help remove acidic byproducts. However, be mindful of the potential for decarboxylation with strong bases.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, this is often the most effective method for obtaining high-purity material. A common solvent system for similar compounds is ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography:
-
Stationary Phase: Use neutral or deactivated silica gel to prevent degradation of the acid-sensitive pyrrole.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The addition of a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and reduce tailing for carboxylic acids.
-
dot
Caption: Recommended purification workflow for the target compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-chloro-1H-pyrrole-2-carboxylic acid
Welcome to the dedicated technical support center for the synthesis and optimization of 4-chloro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve optimal results in your experiments.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the development of various pharmaceuticals and agrochemicals. However, its synthesis is not without challenges. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, which can lead to issues with regioselectivity and over-halogenation. This guide will primarily focus on the most common synthetic route: the chlorination of a pyrrole-2-carboxylate ester followed by hydrolysis, and will address the key optimization parameters and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed synthetic pathway involves a two-step process:
-
Electrophilic Chlorination: Treatment of a readily available 1H-pyrrole-2-carboxylate ester, such as ethyl 1H-pyrrole-2-carboxylate, with a chlorinating agent like N-chlorosuccinimide (NCS).
-
Saponification: Hydrolysis of the resulting ethyl 4-chloro-1H-pyrrole-2-carboxylate to the desired carboxylic acid using a base, such as sodium hydroxide.
Q2: Why is regioselectivity an issue during the chlorination of pyrrole-2-carboxylate esters?
A2: The pyrrole ring is highly activated towards electrophilic substitution, with the C5 and C4 positions being the most reactive. The ester group at C2 is an electron-withdrawing group, which deactivates the adjacent C3 position and directs incoming electrophiles to the C4 and C5 positions. This often results in a mixture of 4-chloro and 5-chloro isomers, which can be difficult to separate.[1]
Q3: I am observing polychlorination of my starting material. How can I minimize this?
A3: Polychlorination is a common side reaction due to the high reactivity of the pyrrole ring. To minimize the formation of di- and tri-chlorinated byproducts, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Stoichiometry: Use of 1.0 equivalent or a slight excess of the chlorinating agent.
-
Temperature: Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) can help to moderate the reactivity.
-
Slow Addition: Adding the chlorinating agent portion-wise or as a solution over a prolonged period.
Q4: What are the best practices for the hydrolysis of the ethyl 4-chloro-1H-pyrrole-2-carboxylate intermediate?
A4: The hydrolysis (saponification) is typically straightforward. Using a base like sodium hydroxide or lithium hydroxide in a mixture of an alcohol (e.g., ethanol) and water is effective.[2] It is important to monitor the reaction by TLC to ensure complete conversion and to avoid potential side reactions like decarboxylation under harsh conditions. Acidification of the reaction mixture after completion will precipitate the carboxylic acid product.
Troubleshooting Guide: The Chlorination of Ethyl 1H-Pyrrole-2-Carboxylate
This section addresses the most critical and often problematic step in the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient amount of chlorinating agent. 2. Low reaction temperature leading to slow kinetics. 3. Deactivated N-chlorosuccinimide (NCS). | 1. Use a slight excess (1.05-1.1 equivalents) of NCS. 2. Allow the reaction to stir for a longer period at a low temperature, or gradually warm to room temperature while monitoring by TLC. 3. Use a fresh, high-purity batch of NCS. |
| Formation of Multiple Isomers (4-chloro and 5-chloro) | The electronic directing effects of the C2-ester group are not sufficiently strong to provide complete regioselectivity, leading to a mixture of isomers. | 1. Solvent Optimization: Experiment with different solvents. Aprotic solvents like THF, acetonitrile, or dichloromethane are common. The polarity of the solvent can influence the isomer ratio. 2. Temperature Control: Maintain a consistent low temperature (e.g., 0 °C) during the addition of NCS. 3. Purification Strategy: Be prepared for a challenging purification. High-performance column chromatography with a shallow solvent gradient may be necessary to separate the isomers.[1] |
| Significant Polychlorination | The pyrrole ring is highly activated, and the monochlorinated product can be more reactive than the starting material. | 1. Strict Stoichiometry: Use exactly 1.0 equivalent of NCS. 2. Slow Addition: Add the NCS portion-wise over an extended period (e.g., 1-2 hours) to maintain a low concentration of the chlorinating agent. 3. Lower Temperature: Conduct the reaction at 0 °C or even lower temperatures (-20 °C) to reduce the rate of the second chlorination. |
| Formation of Dark-Colored Byproducts | Pyrroles are sensitive to strong acids and oxidizing conditions, leading to polymerization or degradation. | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Control of Acidity: NCS can generate acidic byproducts. The use of a non-nucleophilic, sterically hindered base can sometimes be beneficial, but this must be carefully optimized to avoid side reactions with the chlorinating agent. 3. Purification: Use activated carbon (charcoal) during workup or recrystallization to remove colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and observations.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-chlorosuccinimide (1.05 eq) in anhydrous THF.
-
Add the NCS solution dropwise to the stirred pyrrole solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (or a desired level of conversion is reached), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the isomers and impurities.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 4-chloro-1H-pyrrole-2-carboxylate
-
Ethanol
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Deionized water
Procedure:
-
Dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add 1 M NaOH solution (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Slowly add 1 M HCl solution with stirring to acidify the mixture to pH 2-3. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Alternative Synthetic Strategy
Given the potential difficulties with the regioselectivity of chlorination, an alternative route to consider is the Vilsmeier-Haack formylation of 3-chloropyrrole, followed by oxidation of the resulting aldehyde.
Caption: Alternative synthesis of this compound.
Characterization Data
| Proton | Pyrrole-2-carboxylic acid (approx. δ, ppm) | Expected Shift for this compound (approx. δ, ppm) | Rationale |
| H3 | 6.8-7.0 | 6.9-7.1 | Minimal change expected. |
| H4 | 6.1-6.3 | - | Substituted with Cl. |
| H5 | 6.9-7.1 | 6.9-7.1 (doublet) | The coupling to H4 is removed, so this will appear as a doublet. |
| NH | 11.5-12.5 | 11.5-12.5 | Broad singlet, highly dependent on solvent and concentration. |
| COOH | 12.0-13.0 | 12.0-13.0 | Broad singlet, highly dependent on solvent and concentration. |
Note: All spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The exact chemical shifts may vary.
References
"degradation of 4-chloro-1H-pyrrole-2-carboxylic acid and prevention"
Welcome to the technical support center for 4-chloro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, stability, and potential degradation of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings. Our goal is to equip you with the knowledge to ensure the integrity of your starting materials and the reliability of your results.
I. Understanding the Stability of this compound
This compound is a substituted pyrrole, a class of five-membered aromatic heterocyclic compounds. The stability of this molecule is influenced by the interplay of the pyrrole ring, the carboxylic acid functional group, and the chloro substituent. Understanding these influences is key to preventing unwanted degradation.
The pyrrole ring itself is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), strong oxidizing agents, or light.[1] This can lead to the formation of colored impurities and polymerization.[2] The carboxylic acid group at the 2-position is a primary site of lability, particularly under acidic conditions, where it can undergo decarboxylation.[3][4] The chloro-substituent at the 4-position can also be a site for potential dehalogenation reactions, although this is generally less common than decarboxylation or ring oxidation under typical laboratory conditions.
II. Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: You observe a color change (e.g., from off-white to yellow or brown) in your solid this compound or its solution.
-
Question: Why is my this compound changing color, and what can I do about it?
Answer: Color change is a common indicator of degradation, often due to oxidation of the pyrrole ring.[1] This can be exacerbated by exposure to air, light, and elevated temperatures. The formation of oxidized species and potential polymerization can lead to the observed discoloration.[2]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated or frozen).
-
Solvent Purity: If the color change occurs in solution, ensure your solvent is degassed and free of peroxides. Ethers and other solvents prone to peroxide formation should be tested and purified if necessary.
-
Inert Atmosphere Handling: For sensitive reactions, handle the compound in a glove box or under a continuous stream of inert gas.[5][6]
-
Consider Antioxidants: For long-term storage in solution, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be beneficial, though compatibility with your downstream application must be verified.[7][8]
-
Scenario 2: You are performing a reaction in an acidic medium and observe gas evolution and a lower than expected yield of your desired product.
-
Question: My reaction with this compound in acidic conditions is failing. What is likely happening?
Answer: The most probable cause is the acid-catalyzed decarboxylation of your starting material.[3][4] Pyrrole-2-carboxylic acids are known to be susceptible to losing carbon dioxide in the presence of strong acids, a process that is often accelerated by heat.[9][10] The gas evolution you are observing is likely CO2.
Troubleshooting Steps:
-
pH Control: If possible, adjust the reaction pH to be as close to neutral as your chemistry allows. Pyrrole derivatives are generally more stable in neutral to moderately alkaline conditions.[11]
-
Temperature Management: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Protecting Group Strategy: If the carboxylic acid is not directly involved in the reaction, consider protecting it as an ester. The ester can be hydrolyzed under basic or neutral conditions at a later stage.
-
Alternative Acid Catalysts: If an acid catalyst is essential, screen for milder Lewis or solid-supported acids that may be less prone to inducing decarboxylation.
-
Scenario 3: HPLC analysis of your reaction mixture shows multiple unexpected peaks, and the mass balance is poor.
-
Question: I'm seeing a complex mixture of byproducts in my HPLC analysis. How can I identify the degradation products and prevent their formation?
Answer: A complex chromatogram with poor mass balance suggests significant degradation of this compound. The unexpected peaks could correspond to decarboxylated, oxidized, or dehalogenated species. To address this, a systematic approach involving forced degradation studies and careful analytical method development is recommended.
Troubleshooting and Characterization Workflow:
dot { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Troubleshooting workflow for degradation issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, it should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen is recommended) at 2-8°C. For shorter periods, storage in a desiccator at room temperature away from direct light is acceptable.
Q2: What solvents are recommended for dissolving this compound to minimize degradation?
A2: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used. For reactions, tetrahydrofuran (THF) and acetonitrile can be suitable. It is crucial to use high-purity, dry, and, if necessary, degassed solvents. Avoid acidic aqueous solutions for prolonged periods due to the risk of decarboxylation.[9][10]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of related compounds, the primary degradation pathways are:
-
Decarboxylation: Loss of CO2, especially under acidic conditions, to form 4-chloropyrrole.[3][4]
-
Oxidation: Reaction with oxygen or other oxidants to form various oxidized pyrrole species, which may polymerize.[1][12]
-
Hydrolytic Dehalogenation: Replacement of the chlorine atom with a hydroxyl group to form 4-hydroxy-1H-pyrrole-2-carboxylic acid. This is generally less common but can occur under certain hydrolytic conditions.[13][14]
-
Photodegradation: Degradation upon exposure to UV or visible light, which can lead to a variety of products, including dechlorinated and oxidized species.[15]
dot { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Potential degradation pathways.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor for degradation.[5] An ideal method would be able to separate the parent compound from all potential degradation products.
-
Recommended Starting Point for HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where the pyrrole ring absorbs (e.g., around 225 nm) is suitable.[5]
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for identifying the mass of any degradation products, which is crucial for elucidating their structures.
-
Q5: What are the key considerations when setting up a forced degradation study for this compound?
A5: A forced degradation study should be designed to produce a modest amount of degradation (typically 5-20%) to ensure that the degradation products are representative of what might be seen under long-term storage or in formulation.
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60-80°C) | Decarboxylation, Hydrolytic Dehalogenation |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60-80°C) | Hydrolytic Dehalogenation, Ring Opening (at harsher conditions) |
| Oxidation | 3% H2O2, room temperature | Ring Oxidation, Polymerization |
| Thermal | Dry heat (e.g., 80-100°C) | Decarboxylation |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Photodegradation, Dehalogenation, Oxidation |
IV. Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat as required.
-
Basic: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat as required.
-
Oxidative: To an aliquot of the stock solution, add an appropriate volume of 30% H2O2 to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal: Store a solution and a solid sample in an oven at a controlled temperature.
-
Photolytic: Expose a solution and a solid sample to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Assess the mass balance to account for all the material.
V. References
-
Wasserman, H. H., & Tadano, K. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675.
-
Chen, Y., & Dionysiou, D. D. (2016). Photocatalytic degradation of chlorinated aromatic compounds. Journal of Photochemistry and Photobiology A: Chemistry, 330, 133-143.
-
Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry–An Asian Journal, 11(2), 155-167.
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1037.
-
Hutchison, G. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. Retrieved from --INVALID-LINK--
-
Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
-
Gao, C., Liu, C., & Zhang, J. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 977(1-3), 114-119.
-
Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry–An Asian Journal, 11(2), 155-167.
-
Gao, C., Liu, C., & Zhang, J. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 977(1-3), 114-119.
-
Wikipedia. (n.d.). Pyrrole. In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Georgieva, M., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435–441.
-
Tomasi, G., et al. (2013). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Chemosphere, 90(5), 1686-1692.
-
Ingold, K. U., & Lusztyk, J. (2008). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. The Journal of Organic Chemistry, 73(19), 7511–7523.
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
-
Szymańska, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259.
-
Ingold, K. U., & Lusztyk, J. (2008). Solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments. The Journal of Organic Chemistry, 73(19), 7511-7523.
-
Ingold, K. U., & Lusztyk, J. (2008). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. The Journal of Organic Chemistry, 73(19), 7511–7523.
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 242-251.
-
Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 56-66.
-
Zamora, R., Hidalgo, F. J., & Alaiz, M. (2001). Effect of the pyrrole polymerization mechanism on the antioxidative activity of nonenzymatic browning reactions. Journal of Agricultural and Food Chemistry, 49(6), 3000-3004.
-
Remucal, C. K., & McNeill, K. (2011). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Environmental Science & Technology, 45(14), 5934-5941.
-
Nguyen, N. T., Dai, V. V., & Mechler, A. (2021). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 11(29), 17765-17773.
-
Fetzner, S. (1998). Cometabolic degradation of chlorinated aromatic compounds. Journal of Basic Microbiology, 38(5-6), 333-350.
-
Seffernick, J. L., et al. (2012). Insights into the catalytic mechanism of a bacterial hydrolytic dehalogenase that degrades the fungicide chlorothalonil. Journal of Biological Chemistry, 287(4), 2561-2571.
-
Veepuri, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn.
-
van Pée, K. H., & Löffler, F. (2010). Bacterial Dehalogenases: Biochemistry, Genetics, and Biotechnological Applications. Applied Microbiology and Biotechnology, 87(1), 1-21.
-
SGS. (n.d.). How to Approach a Forced Degradation Study.
-
Fetzner, S. (1998). Bacterial Dehalogenases: Biochemistry, Genetics, and Biotechnological Applications. Applied Microbiology and Biotechnology, 50(6), 633-657.
-
Sasoh, M., et al. (2006). Hydrolytic dehalogenation of 4-chlorobenzoic acid by an Acinetobacter sp. Applied and Environmental Microbiology, 72(1), 269-274.
-
van den Tweel, W. J., et al. (1987). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 53(4), 810-815.
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Kärkäs, M. D., & Porco, J. A. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. The Journal of Organic Chemistry, 86(7), 5439-5452.
-
Bustillo Trueba, P., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 76(2), 116-123.
-
Sigma-Aldrich. (n.d.). This compound.
-
BLD Pharm. (n.d.). This compound.
-
López-Porfiri, P., et al. (2020). Green Solvent Selection Guide for Biobased Organic Acid Recovery. ACS Sustainable Chemistry & Engineering, 8(21), 7890-7901.
-
BenchChem. (n.d.). Overcoming solubility issues of 2-Acetylpyrrole in reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters in the presence of iron-containing catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. Coupled photocatalytic-biodegradation of 2,4,5-trichlorophenol: effects of photolytic and photocatalytic effluent composition on bioreactor process performance, community diversity, and resistance and resilience to perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. Regulated Formation of Inhibited Color and Enhanced Flavor Derived from Heated 2-Threityl-Thiazolidine-4-Carboxylic Acid with Additional Cysteine Targeting at Different Degradation Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubility issues of 4-chloro-1H-pyrrole-2-carboxylic acid in organic solvents"
Welcome to the technical support center for 4-chloro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Understanding the Solubility Profile
This compound (CAS No. 27746-03-8) is a heterocyclic carboxylic acid.[1][2][3][4] Its structure, featuring a pyrrole ring, a carboxylic acid group, and a chlorine atom, results in a molecule with moderate polarity. The carboxylic acid moiety can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. However, the overall molecule size and the presence of the chloro- and pyrrole groups can limit its solubility in certain solvents.
Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Therefore, a systematic, experimental approach is the most reliable way to determine the optimal solvent and conditions for your specific application.
Troubleshooting Guide: Achieving Complete Dissolution
This guide provides a logical workflow for addressing solubility issues with this compound.
Step 1: Solvent Selection and Screening
The principle of "like dissolves like" is a good starting point. Given the polar functional groups of this compound, begin with polar solvents and progressively move to less polar options.
Recommended Solvent Screening Cascade:
-
Polar Aprotic Solvents: These are often the most effective for dissolving a wide range of organic compounds.
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Polar Protic Solvents: The ability to hydrogen bond can aid in dissolving carboxylic acids.
-
Methanol
-
Ethanol
-
-
Ethers:
-
Tetrahydrofuran (THF)
-
-
Esters:
-
Ethyl acetate
-
-
Halogenated Solvents:
-
Dichloromethane (DCM)
-
Experimental Protocol for Solvent Screening:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean vial.
-
Add a measured volume of the first-choice solvent (e.g., 100 µL) to achieve a target concentration.
-
Vortex the mixture at room temperature for 1-2 minutes.
-
Visually inspect for complete dissolution against a dark background.
-
If not fully dissolved, proceed to the dissolution enhancement techniques in Step 2.
-
If dissolved, you can incrementally add more solute to determine the approximate saturation point.
-
Repeat for other solvents to identify the most suitable one for your desired concentration.
Step 2: Dissolution Enhancement Techniques
If room temperature dissolution in a pure solvent is unsuccessful, the following techniques can be employed, often in combination.
Workflow for Enhancing Solubility:
Caption: Workflow for enhancing the dissolution of this compound.
Detailed Protocols:
-
Heating: Gently warm the solvent-solute mixture (e.g., in a 40-60°C water bath). Many compounds exhibit increased solubility at higher temperatures. Be mindful of potential degradation at elevated temperatures over extended periods.
-
Sonication: Use a bath sonicator to provide mechanical agitation. This can help break down solute aggregates and increase the rate of dissolution. Use in cycles of 10-15 minutes to avoid excessive heating of the solvent.
-
pH Adjustment (for polar protic or aqueous systems): Carboxylic acids become significantly more polar and soluble upon deprotonation to form a carboxylate salt.
-
Suspend the compound in a suitable solvent (e.g., methanol, ethanol, or a co-solvent with water).
-
Add a base dropwise while stirring. Suitable bases include:
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1 M solution)
-
Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Monitor for dissolution. Be aware that this will form the salt of your compound, which may impact downstream applications.
-
-
Co-solvent Systems: If the compound is partially soluble in two different miscible solvents, a mixture of the two can sometimes provide better solubility than either solvent alone. For example, a small amount of DMSO in methanol can significantly enhance the solubility of many compounds.
Step 3: Assessing Stability in Solution
Once dissolved, it is crucial to assess the stability of the compound in your chosen solvent system, especially if the solution is to be stored.
-
Visual Inspection: After a period of storage (e.g., 24 hours) at your intended storage temperature (room temperature, 4°C, or -20°C), visually inspect the solution for any signs of precipitation.
-
Analytical Confirmation (Recommended): For critical applications, re-analyze the solution using a technique like HPLC to confirm that the compound has not degraded. Chemical instability can sometimes occur under certain pH conditions or in the presence of impurities.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in methanol, even though both are polar?
A1: While both are polar, the overall crystal lattice energy of the solid this compound may be too high to be overcome by the solvation energy provided by methanol alone at room temperature. The size and rigidity of the pyrrole ring, along with intermolecular interactions in the solid state, play a significant role. Try applying gentle heat (40°C) or sonication to provide the necessary energy to break down the crystal lattice.
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This is a common issue known as "antisolvent precipitation." DMSO is a strong organic solvent, but this compound likely has low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the compound crashes out of the solution.
Troubleshooting Steps:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, increasing the final percentage of DMSO in your aqueous buffer may keep the compound in solution.
-
pH adjustment of the aqueous buffer: If your experimental conditions allow, raising the pH of the aqueous buffer will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.
Q3: Can I use water to dissolve this compound?
A3: Based on the general principles of solubility for carboxylic acids of this size, it is expected to have very low solubility in neutral water.[7] The nonpolar pyrrole ring and the chloro-substituent reduce its hydrophilicity. However, its solubility in water will increase significantly at a basic pH (pH > pKa) due to the formation of the carboxylate anion.
Q4: Will the N-H proton on the pyrrole ring affect solubility?
A4: Yes, the N-H proton can act as a hydrogen bond donor, and the nitrogen itself can be a hydrogen bond acceptor. This contributes to the compound's overall polarity and its ability to interact with protic solvents. In some cases, very strong bases can deprotonate the N-H, but the carboxylic acid proton is significantly more acidic.
Decision Tree for Solvent Selection:
Caption: Decision tree for selecting a solvent system based on experimental application.
Summary of Predicted Solubility
While experimental verification is essential, the following table provides a qualitative prediction of solubility to guide your initial solvent choices.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole moments can effectively solvate the polar functional groups. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding with the carboxylic acid, but may be less effective than polar aprotic solvents. |
| Ethers | THF | Low to Moderate | Moderate polarity, may require heating or sonication. |
| Esters | Ethyl Acetate | Low | Lower polarity than alcohols and ethers. |
| Halogenated | Dichloromethane (DCM) | Low | Primarily non-polar interactions; unlikely to be a good solvent. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | Mismatch in polarity. |
| Aqueous | Water (neutral pH) | Very Low / Insoluble | The organic backbone limits solubility. |
| Aqueous | Water (basic pH) | High | Formation of the soluble carboxylate salt. |
References
- 1. scbt.com [scbt.com]
- 2. 1H-pyrrole-2-carboxylicacid, 4-chloro- | CAS 27746-03-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | 27746-03-8 [sigmaaldrich.com]
- 4. 27746-03-8|this compound|BLD Pharm [bldpharm.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
"troubleshooting 4-chloro-1H-pyrrole-2-carboxylic acid NMR spectrum"
Welcome to the technical support guide for the analysis of 4-chloro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the NMR characterization of this molecule. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot your spectra with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My carboxylic acid proton signal (~10-13 ppm) is extremely broad or completely missing. Is my sample degraded?
Answer:
This is one of the most common observations for carboxylic acids and is highly unlikely to indicate sample degradation. The issue stems from the chemical exchange of the acidic proton.
-
Causality (The 'Why'): The carboxylic acid proton (-COOH) is labile and can rapidly exchange with other acidic protons in the sample, most commonly trace amounts of water (H₂O).[1][2] This exchange can also occur with deuterated solvents that contain residual protons (e.g., HOD in DMSO-d₆). When the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of disappearing into the baseline.[1] The exact chemical shift and appearance are also highly dependent on the solvent and sample concentration, which affect hydrogen bonding.[3][4]
-
Troubleshooting Protocol: The D₂O Shake
This is a definitive experiment to confirm the identity of an exchangeable proton.
-
Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum of your compound in a protonated solvent (like DMSO-d₆ or CDCl₃).
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Mix Vigorously: Cap the tube and shake it for several minutes to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The signal corresponding to the -COOH proton will disappear or be significantly reduced in intensity.[3][5][6] You will likely see a new, or larger, HOD (deuterated water) signal elsewhere in the spectrum.
-
-
Workflow Diagram: Confirming Exchangeable Protons
Caption: Workflow for D₂O exchange experiment.
Question 2: The N-H proton signal is a very broad hump and integrates poorly. How can I resolve it?
Answer:
This is a characteristic feature of the N-H proton in pyrrole and its derivatives. The primary cause is not chemical exchange (though that can contribute), but rather quadrupolar broadening.
-
Causality (The 'Why'): The nitrogen-14 (¹⁴N) nucleus, which is the most abundant isotope of nitrogen, has a nuclear spin I=1. This means it has a non-spherical charge distribution, known as a quadrupole moment. This quadrupole interacts with the local electric field gradient, providing an efficient mechanism for rapid relaxation. This rapid relaxation of the ¹⁴N nucleus broadens the signal of any proton directly attached to it.[7][8]
-
Troubleshooting & Characterization:
-
Accept the Broadness: In most standard ¹H NMR spectra, this broadness is unavoidable and is actually a characteristic feature confirming the N-H group. Integration of this broad signal is often unreliable.
-
Low-Temperature NMR: Cooling the sample can sometimes sharpen the N-H signal by slowing down both chemical exchange and quadrupolar relaxation rates.
-
Decoupling Experiments: While not routine, specialized experiments like ¹⁴N decoupling can be performed to remove the quadrupolar broadening effect, resulting in a much sharper N-H signal.[7][9] This is typically unnecessary for simple structural confirmation.
-
D₂O Shake: Similar to the carboxylic acid proton, the N-H proton is also exchangeable. A D₂O shake will cause this signal to disappear, confirming its identity.[6]
-
Question 3: I am having trouble assigning the two aromatic protons. Which is H3 and which is H5?
Answer:
Distinguishing between the H3 and H5 protons on the pyrrole ring requires an understanding of substituent effects and coupling constants. In the parent pyrrole molecule, the α-protons (H2/H5) are downfield from the β-protons (H3/H4).[7]
-
Expected Chemical Shifts: For this compound, we have protons at the 3- and 5-positions.
-
The -COOH group is electron-withdrawing and will deshield adjacent protons. Therefore, the proton at the 3-position is expected to be shifted downfield.
-
The -Cl atom is also electron-withdrawing and will deshield adjacent protons. It will have a deshielding effect on both H3 and H5.
-
The proton at the 5-position is adjacent to the electronegative nitrogen and the chlorine atom, while the proton at the 3-position is adjacent to the chlorine and the carboxylic acid group. A definitive assignment often requires 2D NMR.
-
-
Coupling Constants (J-values): The key to assignment lies in the coupling constants. In the pyrrole ring system, the coupling constants are relatively similar in magnitude, which can be a challenge.[8][10] However, we can predict the expected couplings:
-
H3 will be coupled to the N-H proton (J ≈ 2.5 Hz) and the H5 proton (J ≈ 1.5-2.0 Hz, a four-bond coupling, ⁴J).
-
H5 will be coupled to the N-H proton (J ≈ 2.5 Hz) and the H3 proton (⁴J ≈ 1.5-2.0 Hz).
-
The coupling of the ring protons to the N-H proton can be observed if the N-H signal is not excessively broadened.[11]
-
-
Definitive Assignment Protocol: 2D NMR (NOESY/ROESY) A Nuclear Overhauser Effect (NOE) experiment is the most reliable method. An NOE is observed between protons that are close in space.
-
Irradiate the N-H proton: An NOE correlation should be observed to the proton at the 5-position, as it is spatially closer to the N-H than the proton at the 3-position.
-
Irradiate the H5 proton: An NOE should be seen to the N-H proton.
-
This allows for unambiguous assignment.
-
-
Data Summary: Expected NMR Parameters
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -COOH | 10.0 - 13.0 | 160 - 175 | Broad, exchangeable signal. Disappears with D₂O.[3][5][12] |
| -NH | 11.0 - 12.5 | N/A | Very broad due to ¹⁴N quadrupolar coupling. Disappears with D₂O.[7] |
| H5 | ~7.0 - 7.2 | ~120 - 125 | Doublet of doublets (or triplet if J values are similar). Coupled to NH and H3. |
| H3 | ~6.8 - 7.0 | ~110 - 115 | Doublet of doublets. Coupled to NH and H5. |
| C2 (-COOH) | N/A | ~125 - 130 | Carbon bearing the carboxylic acid. |
| C3 | N/A | ~112 - 118 | Carbon bearing H3. |
| C4 (-Cl) | N/A | ~115 - 120 | Carbon bearing the chlorine atom. |
| C5 | N/A | ~122 - 128 | Carbon bearing H5. |
Note: These are estimated values based on pyrrole-2-carboxylic acid and substituent effects. Actual values may vary based on solvent and concentration.
Question 4: I see unexpected peaks in my spectrum. What are common impurities?
Answer:
Unexpected peaks typically arise from the solvent, starting materials, or side products from the synthesis.
-
Common Solvents: Always check for residual solvent peaks from your purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes).
-
Starting Materials: The synthesis of this compound may involve starting materials like ethyl 5-methyl-1H-pyrrole-2-carboxylate or reagents like N-chlorosuccinimide (NCS).[13] Check the NMR spectra of your starting materials to see if any unreacted material is present.
-
Side Products: Chlorination of the pyrrole ring can sometimes lead to isomers or di-chlorinated products depending on the reaction conditions. If you see multiple sets of pyrrole-like signals, consider the possibility of isomeric impurities.
-
Troubleshooting Workflow: Identifying Impurities
Caption: Logical steps for impurity identification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 13. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-1H-pyrrole-2-carboxylic Acid
Welcome to the technical resource center for 4-chloro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this important heterocyclic building block. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent impurities found in commercially available or newly synthesized this compound?
The impurity profile of this compound is primarily dictated by its synthetic route, which typically involves the electrophilic chlorination of a pyrrole-2-carboxylate precursor. The most common impurities are process-related and can be categorized as follows:
-
Regioisomeric Impurities: The directing effects of the carboxyl group on the pyrrole ring are not perfectly selective, leading to the formation of other chlorinated isomers. The most common isomer is 5-chloro-1H-pyrrole-2-carboxylic acid , with di-chlorinated species such as 3,5-dichloro-1H-pyrrole-2-carboxylic acid also being possible. These often co-elute in chromatography, making purification challenging.[1]
-
Unreacted Starting Material: Incomplete chlorination will result in residual 1H-pyrrole-2-carboxylic acid or its corresponding ester in the final product.
-
Residual Solvents and Reagents: Solvents used during synthesis and workup (e.g., DMF, ethanol, ethyl acetate) and remnants of reagents like succinimide (a byproduct of N-chlorosuccinimide, NCS) can be trapped in the crystalline product.
-
Degradation Products: Pyrrole-based compounds can be sensitive to strong acids, light, and oxygen. Prolonged exposure can lead to polymerization or the formation of colored impurities, although this compound is relatively stable under proper storage.
Q2: My NMR analysis shows a clean product, but the HPLC chromatogram reveals multiple small peaks. Why is there a discrepancy?
This is a common scenario. While ¹H NMR is excellent for structural confirmation, it may not have the sensitivity to detect impurities below a certain threshold (typically <1-2%). HPLC, particularly with a UV detector, is far more sensitive to aromatic impurities that are strong chromophores.
The small peaks observed in your HPLC are likely regioisomers (e.g., the 5-chloro isomer) which have very similar NMR spectra to the main 4-chloro product but are chromatographically distinct. LC-MS analysis is the definitive method to confirm if these peaks are indeed isomers by checking if they share the same mass-to-charge ratio (m/z) as the parent compound.
Q3: How should I properly store this compound to prevent degradation?
To ensure long-term stability and minimize the formation of degradation-related impurities, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, preferably refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis or moisture-mediated degradation.
Troubleshooting Guide & In-Depth Analysis
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Problem 1: My synthesis yielded a mixture of isomers that are inseparable by standard column chromatography.
Q: I've confirmed the presence of the 5-chloro isomer via LC-MS, but it co-elutes with my product on a silica gel column. How can I achieve separation?
A: Causality and Solution
The difficulty in separating 4-chloro and 5-chloro isomers arises from their very similar polarity and structural properties. When standard silica chromatography fails, more specialized techniques that exploit subtle electronic or structural differences are required.
dot
Caption: Synthetic pathway highlighting the formation of the primary 5-chloro regioisomer impurity.
Recommended Protocol: Fractional Recrystallization
This classical method can be highly effective for separating isomers with different solubilities or crystal packing efficiencies.
Step-by-Step Methodology:
-
Solvent Screening: Identify a solvent system where the desired 4-chloro isomer has moderate solubility at high temperatures and low solubility at low temperatures, while the 5-chloro isomer's solubility is different. Common systems to test include ethanol/water, ethyl acetate/heptane, or acetonitrile.
-
Dissolution: Dissolve the impure solid in a minimum amount of the chosen hot solvent system until all the solid just dissolves.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This encourages the formation of well-defined crystals of the less soluble isomer (hopefully, your target compound).
-
Induce Crystallization: If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal of the pure 4-chloro product.
-
Cooling: Once crystal growth begins, cool the flask further in an ice bath (0-4°C) for at least one hour to maximize precipitation.
-
Isolation & Analysis: Isolate the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry. Analyze the purity of the crystals and the mother liquor by HPLC.
-
Iteration: If necessary, repeat the process with the enriched crystalline material to achieve the desired purity. The mother liquor, now enriched in the impurity, can be set aside or subjected to further purification if desired.
Problem 2: My product has a yellow or brownish tint after synthesis and workup.
Q: The final product is off-white/brown instead of the expected white solid. What causes this coloration, and how can I remove it?
A: Causality and Solution
Coloration in pyrrole compounds often indicates the presence of trace amounts of oxidized or polymerized species. This can happen due to:
-
Harsh Reaction Conditions: Overheating during the reaction or workup.
-
Acidic Contamination: Residual acid from workup can catalyze degradation.
-
Air Oxidation: Exposure of the pyrrole ring to air, especially in solution and in the presence of light.
Recommended Protocol: Activated Carbon Treatment
Activated carbon is highly effective at adsorbing large, flat, aromatic colored molecules and other polymeric impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature or with gentle warming.
-
Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).
-
Stirring: Stir the suspension for 15-30 minutes at room temperature. Avoid heating, as this can sometimes cause further degradation on the carbon surface.
-
Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter paper to completely remove all the carbon particles. A cloudy filtrate indicates that carbon has passed through, and the filtration should be repeated.
-
Product Recovery: Remove the solvent from the clear, colorless filtrate under reduced pressure to recover the purified product. You may proceed with a final recrystallization step as described in the previous problem to achieve maximum purity.
Analytical & Purification Protocols
Table 1: Common Impurities and Their Identification
| Impurity Name | Potential Origin | Primary Identification Method |
| 5-Chloro-1H-pyrrole-2-carboxylic acid | Non-regioselective chlorination | LC-MS (same m/z as product), HPLC (distinct retention time) |
| 1H-Pyrrole-2-carboxylic acid | Incomplete chlorination | LC-MS (lower m/z), ¹H NMR (distinct aromatic signals) |
| Ethyl 4-chloro-1H-pyrrole-2-carboxylate | Incomplete hydrolysis of ester precursor | ¹H NMR (presence of ethyl signals: ~4.3 ppm quartet, ~1.3 ppm triplet) |
| Succinimide | Byproduct of NCS reagent | ¹H NMR (singlet at ~2.7 ppm in DMSO-d₆) |
| Polymeric Species | Degradation/Oxidation | Baseline noise in HPLC, discoloration of the solid |
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a robust starting point for analyzing the purity of this compound.
dot
Caption: A typical workflow for HPLC-based purity analysis of the target compound.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
References
Technical Support Center: Scale-Up of 4-chloro-1H-pyrrole-2-carboxylic acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-chloro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this process from the laboratory bench to larger-scale production.
The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges that become more pronounced during scale-up. These include controlling the regioselectivity of the chlorination, managing side reactions like decarboxylation, and establishing a robust and scalable purification protocol. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent and scalable approach involves a two-step sequence starting from commercially available ethyl 1H-pyrrole-2-carboxylate.
-
Electrophilic Chlorination: The pyrrole ester is selectively chlorinated at the C4 position using an electrophilic chlorine source, most commonly N-chlorosuccinimide (NCS).
-
Saponification (Hydrolysis): The resulting ethyl 4-chloro-1H-pyrrole-2-carboxylate is then hydrolyzed under basic conditions to yield the target carboxylic acid.
This route avoids the use of elemental chlorine and offers a more controlled reaction profile suitable for scale-up.
Q2: Why is N-protection of the pyrrole not always recommended for this synthesis?
A2: While N-protection is a common strategy in pyrrole chemistry to control reactivity and improve solubility, it adds steps to the overall synthesis (protection and deprotection), increasing cost and process time.[1][2] For this specific target, the electron-withdrawing nature of the C2-ester group deactivates the pyrrole ring sufficiently to allow for relatively selective C4-chlorination without extensive polymerization, often making N-protection unnecessary. However, if side reactions related to the N-H moiety become problematic at scale, an N-protection strategy might need to be evaluated.
Q3: What are the primary safety concerns when scaling up this process?
A3: The primary safety concerns are:
-
Thermal Runaway: The chlorination reaction with NCS is exothermic. On a large scale, inefficient heat removal can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a thermal runaway. A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is crucial.[3]
-
Reagent Handling: N-chlorosuccinimide is a stable solid but is a strong oxidizer. Care must be taken to avoid contamination with combustible materials.
-
Off-Gassing: The hydrolysis step, particularly during the acidic workup to precipitate the product, can release CO2 if any decarboxylation occurs. The workup should be performed in a well-ventilated area with controlled acid addition.
Q4: Is the final product, this compound, stable?
A4: The product is generally stable under standard storage conditions (cool, dry, dark). However, it is susceptible to decarboxylation, particularly in acidic solutions or at elevated temperatures.[4][5] This instability is a critical consideration for both the reaction workup and long-term storage. The solid-state product is significantly more stable than solutions.
Part 2: Detailed Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format, providing insights into the root cause and offering actionable solutions.
Section A: Synthesis & Reaction Control
Q5: My chlorination reaction stalls, resulting in low conversion of the starting material. What's going wrong?
-
Why it Happens:
-
Inactive NCS: N-chlorosuccinimide can degrade over time, especially if exposed to moisture, losing its reactivity.
-
Insufficient Activation: While NCS can chlorinate activated rings directly, the reaction can be sluggish. Some protocols may require a catalytic acid source to generate a more potent electrophilic chlorine species.
-
Poor Solubility: At lower temperatures, the starting ester may have limited solubility in certain solvents, reducing the effective concentration and slowing the reaction rate.
-
-
How to Fix It:
-
Reagent Quality: Always use a fresh, high-purity lot of NCS. Confirm its activity with a test reaction if in doubt.
-
Solvent Choice: Select a solvent where the starting material is reasonably soluble at the reaction temperature. Acetonitrile or DMF are common choices.
-
Temperature Control: Gradually increase the reaction temperature, monitoring for the onset of the reaction and any increase in impurity formation. Do not exceed the recommended temperature, as this can lead to poor regioselectivity.
-
Stirring Efficiency: On a larger scale, ensure agitation is sufficient to maintain a homogeneous suspension, as NCS is not always fully soluble.
-
Q6: The main issue in my process is the formation of isomers (5-chloro) and dichlorinated byproducts. How can I improve the regioselectivity for the 4-chloro product?
-
Why it Happens: The C2-ester group deactivates the pyrrole ring, directing electrophilic substitution primarily to the C4 and C5 positions. The electronic preference is not overwhelmingly strong, so a mixture is often formed. Over-chlorination leads to the 4,5-dichloro product. This is a well-documented challenge, often requiring "laborious chromatographic separation."[6]
-
How to Fix It:
-
Stoichiometry is Critical: Use a slight substoichiometric amount of NCS (e.g., 0.95 equivalents) to minimize dichlorination. This will result in some unreacted starting material, but this is often easier to separate from the desired product than the isomeric byproducts.
-
Slow Reagent Addition: Add the NCS portion-wise or as a solution over an extended period. This keeps the instantaneous concentration of the chlorinating agent low, favoring mono-chlorination.
-
Temperature Control: Run the reaction at the lowest practical temperature that allows for a reasonable reaction rate (e.g., 0-10 °C). Higher temperatures tend to decrease selectivity.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. A solvent screen (e.g., comparing acetonitrile, THF, and dichloromethane) may identify conditions that favor the 4-chloro isomer.
-
Diagram: Key Reaction and Side Product Formation
The following diagram illustrates the desired reaction pathway and the formation of common impurities during the chlorination step.
Caption: Synthetic pathway and common side products.
Section B: Impurity Profile & Side Reactions
Q7: My final product is unstable during acidic workup and purification, showing signs of decarboxylation. How can I prevent this?
-
Why it Happens: Pyrrole-2-carboxylic acids are known to be susceptible to acid-catalyzed decarboxylation.[4][5] Protonation of the pyrrole ring at the C2 position facilitates the loss of carbon dioxide.[4] This process is accelerated by strong acids and higher temperatures.
-
How to Fix It:
-
Controlled Acidification: During workup, add the acid slowly to the cooled (0-5 °C) aqueous solution of the carboxylate salt. Use a pH meter to avoid overshooting to a very low pH; a pH of 2-3 is typically sufficient to precipitate the product.
-
Avoid Strong Mineral Acids Where Possible: Consider using a weaker acid, like acetic acid or citric acid, for the precipitation if compatible with your process.
-
Minimize Time in Acidic Conditions: Once the product is precipitated, filter and wash it promptly. Do not let the product sit in the acidic mother liquor for extended periods.
-
Temperature Management: Keep all streams cold during the workup and isolation steps.
-
Section C: Product Isolation & Purification
Q8: I am struggling to develop a scalable crystallization protocol. The product either oils out or crashes out as a fine powder that is difficult to filter.
-
Why it Happens: The product contains both a polar carboxylic acid and a relatively nonpolar chloropyrrole core, which can lead to complex solubility behavior. Rapid precipitation ("crashing out") from a highly supersaturated solution often leads to fine particles or amorphous material. Oiling out occurs when the solubility limit is exceeded at a temperature above the product's melting point in that specific solvent system.
-
How to Fix It:
-
Systematic Solvent Screening: Screen various solvent/anti-solvent systems. Common choices include:
-
Aqueous pH swing: The most common method. Dissolve the crude product in a basic aqueous solution, filter to remove insoluble impurities, and then perform a controlled acidic precipitation as described in Q7.
-
Recrystallization: If the purity is high enough, a direct recrystallization can be effective. Screen solvents like ethanol/water, acetone/heptane, or ethyl acetate/heptane.
-
-
Controlled Cooling & Seeding: For recrystallization, cool the saturated solution slowly to allow for crystal growth. Use a small amount of pure seed crystals to induce crystallization at a point of slight supersaturation.
-
Anti-Solvent Addition: Add the anti-solvent slowly to a solution of the product at a constant temperature to control the rate of precipitation.
-
| Parameter | Recommendation for Scalable Crystallization |
| Method | Controlled acidic precipitation is often most scalable for purification. |
| Temperature | Maintain low temperatures (0-10 °C) during precipitation and filtration. |
| Rate of Change | Add acid or anti-solvent slowly with vigorous stirring. |
| Seeding | Seed the solution just before or as it becomes cloudy to promote crystal growth. |
| Agitation | Use an appropriate stirrer design (e.g., pitch-blade) to ensure good mixing without crystal breakage. |
Q9: The literature mentions that column chromatography is difficult for related compounds. Is it a viable option for scale-up?
A9: While possible, relying on chromatography for large-scale purification of this product is generally not ideal due to high cost (solvent, silica) and time. The difficulty arises from the similar polarity of the desired 4-chloro isomer and the 5-chloro byproduct, making separation challenging.[6] The primary goal of process development should be to control the reaction selectivity to a point where a simple crystallization provides the required purity. Chromatography should be considered a last resort or for producing very high-purity reference material.
Part 3: Experimental Protocols
Protocol 1: Scalable Chlorination of Ethyl 1H-pyrrole-2-carboxylate
This is a representative protocol and must be optimized for your specific equipment and scale.
-
Setup: Charge a reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with ethyl 1H-pyrrole-2-carboxylate (1.0 eq) and acetonitrile (10-15 volumes).
-
Cooling: Cool the solution to 0-5 °C with efficient stirring.
-
NCS Addition: Prepare a solution or slurry of N-chlorosuccinimide (0.95-0.98 eq) in acetonitrile (3-5 volumes). Add the NCS slurry to the reactor via the addition funnel over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quench: Once complete, quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess oxidant.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Concentrate the organic phase under reduced pressure to yield the crude ethyl 4-chloro-1H-pyrrole-2-carboxylate, which can be taken directly to the hydrolysis step.
Diagram: Troubleshooting Workflow for Low Purity
Caption: A decision-making workflow for troubleshooting purity issues.
Protocol 2: Hydrolysis and Isolation
-
Setup: Charge a reactor with the crude ethyl 4-chloro-1H-pyrrole-2-carboxylate (1.0 eq), ethanol (5 volumes), and water (5 volumes).
-
Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Hydrolysis: Heat the mixture to 40-50 °C and stir until HPLC analysis confirms the disappearance of the starting ester (typically 2-6 hours).
-
Cooling & Filtration: Cool the reaction mixture to room temperature. If necessary, filter to remove any insoluble material.
-
Acidification: Transfer the aqueous solution to a clean reactor and cool to 0-5 °C. Slowly add 3M hydrochloric acid with vigorous stirring, monitoring the pH. Stop the addition once the pH reaches 2-3 and a precipitate has formed.
-
Isolation: Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then perform a final wash with a cold, non-polar solvent like heptane to aid drying.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40-45 °C to prevent decarboxylation.
Part 4: References
-
Praktický, J., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1865. --INVALID-LINK--
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl 1H-pyrrole-2-carboxylate. Organic Syntheses, 51, 100. --INVALID-LINK--
-
Shambalova, V. E., et al. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. The Journal of Organic Chemistry, 89(16), 11394–11407. --INVALID-LINK--
-
Request PDF. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. ResearchGate. --INVALID-LINK--
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. --INVALID-LINK--
-
Chavan, P. M., et al. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. --INVALID-LINK--
-
Request PDF. (2024). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. ResearchGate. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). --INVALID-LINK--
-
Cooper, G., & Tedder, J. M. (1979). Chlorination of Pyrroles. Part I. Journal of the Chemical Society, Perkin Transactions 1, 1096-1100. --INVALID-LINK--
-
Padmavathi, V., et al. (2002). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 32(6), 897-902. --INVALID-LINK--
-
Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-5. --INVALID-LINK--
-
ChemSynthesis. (n.d.). ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. --INVALID-LINK--
-
Piers, K., & Crombie, L. (1964). Chlorination of pyrrole. N-Chloropyrrole: formation and rearrangement to 2- and 3-chloropyrrole. The Journal of Organic Chemistry, 29(12), 3580-3584. --INVALID-LINK--
-
ChemShuttle. (n.d.). ethyl 4-chloro-1H-pyrrole-2-carboxylate. --INVALID-LINK--
-
Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. --INVALID-LINK--
-
Wang, Y., et al. (2020). Hazard evaluation for Chlorination and Amination reactions of fluorocytosine production process. Journal of Thermal Analysis and Calorimetry, 141, 1939-1946. --INVALID-LINK--
-
Carlucci, C., et al. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry, 87(22), 15003–15014. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Decarboxylation. --INVALID-LINK--
-
Li, Z., et al. (2020). N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide. Organic & Biomolecular Chemistry, 18(30), 5852-5856. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. --INVALID-LINK--
-
ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid. --INVALID-LINK--
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. --INVALID-LINK--
-
Zhang, B., Liu, Y., & Zhong, R. (2025). Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study. Hans Publishers, 15(5), 694-704. --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. --INVALID-LINK--
-
Signaigo, F. K., & Adkins, H. (1936). A Synthesis of ^/-Proline from Pyrrole. Journal of the American Chemical Society, 58(5), 709-710. --INVALID-LINK--
-
ChemScene. (n.d.). Building blocks | Bioactive small molecules. --INVALID-LINK--
-
Wikipedia. (n.d.). Bed bug control techniques. --INVALID-LINK--
-
Steinbrueck, A., et al. (2020). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores. Results in Chemistry, 2, 100075. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-chloro-1H-pyrrole-2-carboxylic acid Workup Procedures
Welcome to the technical support guide for the synthesis and purification of 4-chloro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during the workup of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind each procedural choice, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Core Concepts: The Chemistry of a Successful Workup
The isolation of this compound, typically synthesized via the hydrolysis of its corresponding ester (e.g., ethyl or methyl ester), hinges on the molecule's key physicochemical properties: its acidity and differential solubility. A standard workup leverages these properties to separate the desired carboxylic acid from unreacted starting materials, byproducts, and catalysts.
The general workflow involves two main stages:
-
Saponification (Ester Hydrolysis): The ester is cleaved using a base (e.g., NaOH, LiOH) in a water-miscible solvent system to yield the water-soluble carboxylate salt.
-
Acidification and Precipitation: The reaction mixture is then acidified. This protonates the carboxylate, rendering the carboxylic acid insoluble in the aqueous medium and causing it to precipitate.
While this process is robust, several factors can influence its success, including reaction purity, pH control, and solvent choice. This guide will address these variables in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My product does not precipitate upon acidification. What went wrong?
This is a common issue that can be traced back to several root causes. Let's break them down in a logical troubleshooting sequence.
Workflow for Troubleshooting Precipitation Failure
Caption: Troubleshooting workflow for precipitation failure.
-
Causality: The protonated carboxylic acid form of this compound is significantly less soluble in water than its deprotonated (carboxylate) form. Achieving the correct pH is critical for inducing precipitation. A pH range of 2-4 is generally effective. Insufficient acidification will leave the product in its soluble salt form.
-
Expert Insight: Over-acidification should also be avoided. While the pyrrole ring is relatively electron-deficient due to the carboxylic acid and chloro substituents, highly acidic conditions (pH < 1) can increase the risk of side reactions, including decarboxylation, especially upon heating.[1][2]
FAQ 2: My product precipitated as an oil or a very fine, difficult-to-filter solid. How can I obtain a crystalline material?
Oiling out or the formation of fine particles often relates to the rate of precipitation and the purity of the product.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product oils out | 1. Rapid precipitation from a supersaturated solution. 2. Presence of impurities that disrupt the crystal lattice. 3. Low melting point of the product or a product/impurity eutectic mixture. | 1. Controlled Precipitation: Add the acid slowly to a cooled (ice bath), vigorously stirred solution. 2. "Salting Out": Add saturated NaCl solution (brine) to the aqueous phase to decrease the solubility of the organic product. 3. Solvent-Assisted Precipitation: Add a small amount of a water-miscible solvent in which the product is less soluble (e.g., isopropanol) before or during acidification. |
| Fine, slow-filtering precipitate | 1. Very rapid nucleation due to high supersaturation. 2. Insufficient time for crystal growth. | 1. Slower Acid Addition: As above, add acid slowly to a cooled solution. 2. Aging/Digestion: After precipitation, stir the slurry at a slightly elevated temperature (e.g., 40-50°C) for a few hours. This process, known as Ostwald ripening, allows larger crystals to grow at the expense of smaller ones, improving filterability. 3. Recrystallization: If filtration remains difficult, isolate the crude product and proceed to a recrystallization step (see FAQ 4). |
FAQ 3: The isolated solid is discolored (e.g., brown, pink, or grey). What is the cause and how can I purify it?
Discoloration typically arises from impurities formed during the synthesis or from degradation of the pyrrole ring, which is susceptible to oxidation.
-
Common Impurities:
-
Unreacted Starting Material: Such as the corresponding ethyl or methyl ester.
-
Oxidative Byproducts: Pyrroles can be sensitive to air and light, leading to colored polymeric impurities.
-
Side-Reaction Products: Depending on the synthetic route, other chlorinated or rearranged pyrrole species may be present.
-
Purification Strategy for Discolored Product
Caption: Workflow for decolorizing the product using activated carbon.
-
Mechanism of Decolorization: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules, which are often the source of color. The desired product, being smaller, remains in solution and can be recovered upon cooling.
Alternative Workup and Purification Protocols
If the standard precipitation method is problematic, the following alternative procedures can be employed.
Alternative Workup 1: Liquid-Liquid Extraction
This method is particularly useful if the product is highly soluble in the aqueous phase even at low pH, or if it tends to oil out.
Step-by-Step Protocol:
-
Solvent Removal: After the initial basic hydrolysis, remove the bulk of the water-miscible organic solvent (e.g., ethanol, THF) using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-4 with 1M HCl.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with a water-immiscible organic solvent. Ethyl acetate is a common choice due to its polarity, which is suitable for solvating the carboxylic acid. Perform at least three extractions to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Alternative Workup 2: Recrystallization for Final Purification
Recrystallization is a powerful technique for purifying the crude solid obtained from either precipitation or extraction. The key is to select an appropriate solvent or solvent system.
Solvent Selection Criteria:
-
The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble at room temperature (and remain in the mother liquor upon cooling).
Recommended Solvents and Systems:
| Solvent/System | Comments |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly. |
| Ethyl Acetate/Heptane (or Hexane) | A good choice for moderately polar compounds. Dissolve in hot ethyl acetate and add heptane as the anti-solvent until the cloud point is reached. |
| Dichloromethane | Some literature suggests dichloromethane can be used for recrystallization of similar compounds.[3] This is a more non-polar option and may be effective for removing polar impurities. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-CHLORO-2-HYDROXYBENZOIC ACID HYDRAZIDE | Arastirmax - Scientific Publication Index [arastirmax.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-chloro-1H-pyrrole-2-carboxylic acid vs. its Bromo Analog
Introduction
The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Halogenation of such scaffolds is a time-tested strategy to modulate their physicochemical properties and enhance their pharmacological profiles. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through various mechanisms, including the formation of halogen bonds.
This guide provides an in-depth comparison of the biological activities of two closely related analogs: 4-chloro-1H-pyrrole-2-carboxylic acid and 4-bromo-1H-pyrrole-2-carboxylic acid. While direct head-to-head comparative studies are not extensively available in the current literature, this document will synthesize the existing data on each compound and its derivatives. Furthermore, we will draw upon established principles of medicinal chemistry to provide a logical, scientifically grounded comparison of their potential biological activities. Our audience of researchers, scientists, and drug development professionals will find this guide a valuable resource for understanding the nuanced effects of chloro versus bromo substitution on this important heterocyclic scaffold.
Synthesis and Physicochemical Properties
The synthesis of both 4-chloro- and 4-bromo-1H-pyrrole-2-carboxylic acid typically proceeds via electrophilic halogenation of the parent 1H-pyrrole-2-carboxylic acid. The pyrrole ring is highly reactive towards electrophiles, and the substitution pattern is influenced by the directing effects of the carboxylic acid group.
A common synthetic route involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), as the halogen source. These reagents are preferred for their mild reaction conditions and good yields.
Caption: General synthetic pathways for 4-chloro- and 4-bromo-1H-pyrrole-2-carboxylic acid.
The choice of solvent and reaction conditions can be optimized to favor the desired 4-substituted isomer. Below is a table summarizing the key physicochemical properties of the two analogs.
| Property | This compound | 4-bromo-1H-pyrrole-2-carboxylic acid |
| CAS Number | 27746-03-8 | 27746-02-7[2] |
| Molecular Formula | C₅H₄ClNO₂ | C₅H₄BrNO₂[2] |
| Molecular Weight | 145.54 g/mol | 190.00 g/mol [2] |
| Appearance | Off-white to light yellow powder | Light yellow crystalline solid |
| Melting Point | ~150-153 °C | ~90-92 °C |
Biological Activity of this compound and its Derivatives
While specific biological activity data for the parent this compound is sparse in publicly available literature, studies on its derivatives provide valuable insights into its potential as a pharmacophore. The presence of the chlorine atom is often associated with enhanced biological activity in various pyrrole-containing compounds.[3]
For instance, derivatives of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. In one study, a series of pyrrole-2-carboxamides were prepared, with some compounds exhibiting significant antibacterial activity, particularly against Gram-negative bacteria. The most potent compound in this series demonstrated a Minimum Inhibitory Concentration (MIC) value of 1.02 µg/mL against Klebsiella pneumoniae.[4]
These findings suggest that the this compound scaffold can serve as a valuable starting point for the development of novel antibacterial agents. The chlorine atom likely contributes to the overall lipophilicity and electronic properties of the molecule, which are crucial for target interaction and cell penetration.
Biological Activity of 4-bromo-1H-pyrrole-2-carboxylic acid and its Derivatives
Similar to its chloro analog, the biological profile of 4-bromo-1H-pyrrole-2-carboxylic acid is primarily understood through the activities of its more complex derivatives. Pyrrole derivatives isolated from marine organisms often contain bromine, and these natural products exhibit a range of important bioactivities, including antitumor and protein kinase inhibiting properties.[5]
Synthetic efforts have utilized 4-bromo-1H-pyrrole-2-carboxylic acid as a key intermediate. For example, it has been a starting material in the synthesis of 4-phenylpyrrole-2-carboxamides, which were subsequently evaluated for antibacterial activity.[6] While in this particular study the addition of a bulky phenyl group was found to decrease antibacterial potency, it highlights the utility of the bromo-pyrrole scaffold in generating diverse chemical libraries for biological screening.[6]
Furthermore, the crystal structure of 4-bromo-1H-pyrrole-2-carboxylic acid has been resolved, providing precise information about its molecular geometry.[5] This structural data is invaluable for computational modeling and rational drug design, allowing for the in-silico prediction of interactions with biological targets.
Comparative Analysis and Structure-Activity Relationship (SAR) Insights
Without direct comparative data, we can infer potential differences in the biological activity of the 4-chloro and 4-bromo analogs based on fundamental principles of medicinal chemistry. The key differences between chlorine and bromine lie in their size, electronegativity, polarizability, and ability to form halogen bonds.
| Feature | Chlorine (Cl) | Bromine (Br) | Implication for Biological Activity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Bromine's larger size may lead to steric hindrance in tight binding pockets but could also provide more favorable van der Waals interactions in larger pockets. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Both are electron-withdrawing, but chlorine's slightly higher electronegativity has a stronger inductive effect on the pyrrole ring. |
| Polarizability | 2.18 ų | 3.05 ų | Bromine is more polarizable, which can lead to stronger London dispersion forces and potentially enhanced binding affinity. |
| Halogen Bonding Strength | Weaker | Stronger | Bromine is a better halogen bond donor, which could result in more specific and potent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. |
The Role of Halogen Bonding
Halogen bonding is a non-covalent interaction between a halogen atom in a molecule and a Lewis base (e.g., a carbonyl oxygen or an amine nitrogen in a protein). The strength of this interaction increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. Therefore, the 4-bromo analog would be expected to form stronger halogen bonds than its 4-chloro counterpart. This could translate to higher binding affinity and potency if the target protein has a suitable halogen bond acceptor in the binding site.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
A Senior Application Scientist's Guide to the Synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid: A Comparative Validation
For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated heterocyclic compounds is a cornerstone of creating novel molecular entities with unique biological activities. Among these, 4-chloro-1H-pyrrole-2-carboxylic acid stands as a valuable building block. This guide provides an in-depth analysis and a validated synthetic pathway for this compound, comparing it with other potential synthetic strategies. We will delve into the rationale behind the chosen methodologies, present detailed experimental protocols, and offer insights into the challenges and optimization of this synthesis.
Introduction to this compound
This compound is a substituted pyrrole derivative. The presence of a chlorine atom at the C4 position and a carboxylic acid at the C2 position makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chlorine and carboxylic acid groups significantly influences the reactivity of the pyrrole ring, making it a unique scaffold for further functionalization.
Comparative Overview of Synthetic Strategies
The synthesis of this compound is not a trivial undertaking due to the inherent reactivity of the pyrrole ring. Direct chlorination of pyrrole-2-carboxylic acid often leads to a mixture of products, including polychlorinated species and isomers, due to the high electron density of the pyrrole nucleus[1]. The C2 and C5 positions are kinetically favored for electrophilic substitution, making selective C4 chlorination a significant challenge[2].
This guide will focus on a three-step approach that has been found to be the most reliable and scalable:
-
Synthesis of Ethyl 1H-pyrrole-2-carboxylate: A stable and easily handled precursor.
-
Selective Chlorination: The most critical step, where we will explore the use of sulfuryl chloride.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
We will also discuss alternative approaches and their inherent challenges to provide a comprehensive understanding of the synthetic landscape.
Proposed and Validated Synthetic Pathway
The following multi-step synthesis is proposed as a robust method for the preparation of this compound.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
The synthesis of the ethyl ester precursor is a well-established and scalable procedure, thoroughly documented in Organic Syntheses[3]. This method reliably produces the desired ester in good yield and purity, providing a solid foundation for the subsequent challenging chlorination step.
Experimental Protocol:
-
Part A: 2-Pyrrolyl trichloromethyl ketone. In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether is charged. While stirring, a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether is added over 3 hours. The reaction is exothermic and will cause the mixture to reflux. After the addition is complete, the mixture is stirred for an additional hour. A solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water is then slowly added. The layers are separated, and the organic phase is dried over magnesium sulfate, treated with activated carbon, and filtered. The solvent is removed by distillation, and the residue is recrystallized from hexane to yield 189–196 g (77–80%) of 2-pyrrolyl trichloromethyl ketone.
-
Part B: Ethyl pyrrole-2-carboxylate. In a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, 1.0 g (0.044 g-atom) of sodium is dissolved in 300 ml of anhydrous ethanol. To this solution, 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone is added portion-wise over 10 minutes. The solution is stirred for 30 minutes and then concentrated to dryness. The residue is partitioned between 200 ml of ether and 25 ml of 3 N hydrochloric acid. The ether layer is separated, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated. The residue is purified by vacuum distillation to give 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate[3].
Step 2: Selective Chlorination of Ethyl 1H-pyrrole-2-carboxylate
This is the most critical and challenging step of the synthesis. Direct chlorination of the pyrrole ring is prone to over-reaction and lack of regioselectivity. Based on general principles and literature on related compounds, we propose a method using sulfuryl chloride, which can favor chlorination at the less reactive C4 position under controlled conditions. It is crucial to note that this step may require optimization to maximize the yield of the desired 4-chloro isomer and minimize the formation of 3-chloro, 5-chloro, and dichloro byproducts.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature at 0°C. The reaction is exothermic and careful temperature control is essential.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel is necessary to isolate the desired ethyl 4-chloro-1H-pyrrole-2-carboxylate.
Causality Behind Experimental Choices:
-
Sulfuryl Chloride (SO2Cl2): Chosen as the chlorinating agent as it can provide a source of electrophilic chlorine under controlled conditions. In some cases, radical pathways can be initiated, potentially altering selectivity compared to other chlorinating agents like N-chlorosuccinimide (NCS)[4].
-
Low Temperature (0°C): Essential to control the exothermicity of the reaction and to improve the selectivity by minimizing over-chlorination and side reactions.
-
Inert Solvent: Dichloromethane or chloroform are used as they are unreactive towards the chlorinating agent and can dissolve the starting material and reagents.
-
Careful Monitoring: Due to the potential for multiple products, close monitoring of the reaction is crucial to stop it at the optimal point for the formation of the desired mono-chloro product.
Step 3: Hydrolysis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.
Experimental Protocol:
-
Dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Comparison with Alternative Methods
| Method | Advantages | Disadvantages |
| Proposed Method (Esterification -> Chlorination -> Hydrolysis) | Utilizes a stable and well-characterized precursor. Allows for purification at the ester stage. Generally provides a more controlled reaction. | Multi-step process. Chlorination step requires careful optimization and purification to separate isomers. |
| Direct Chlorination of Pyrrole-2-carboxylic Acid | Fewer steps. | Prone to decarboxylation under harsh conditions. Poor selectivity, leading to a complex mixture of products that are difficult to separate.[1] |
| Chlorination with N-Chlorosuccinimide (NCS) | Milder chlorinating agent, potentially offering better control.[5][6][7][8] | Can be less reactive, requiring longer reaction times or catalysts. Selectivity can still be an issue, as seen in the chlorination of related substituted pyrroles.[9] |
| Debrominative Chlorination | May offer improved selectivity for electron-deficient pyrroles.[10] | Requires the synthesis of a brominated precursor, adding extra steps. |
Data Summary and Performance
As this guide presents a proposed synthesis based on established principles and related reactions, the following data is an educated estimation based on literature for similar transformations. Actual yields will be dependent on the successful optimization of the chlorination and purification steps.
| Step | Product | Expected Yield | Purity | Key Considerations |
| 1 | Ethyl 1H-pyrrole-2-carboxylate | 70-74% (overall from pyrrole)[3] | >95% after distillation | Well-established, scalable procedure. |
| 2 | Ethyl 4-chloro-1H-pyrrole-2-carboxylate | 30-50% (after purification) | >95% after chromatography | Isomer separation is the main challenge. Yield is highly dependent on optimization. |
| 3 | This compound | >90% | >98% after recrystallization | Standard hydrolysis, generally high yielding. |
Conclusion
The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. The proposed three-step method, starting with the robust synthesis of ethyl 1H-pyrrole-2-carboxylate, followed by a carefully controlled chlorination with sulfuryl chloride and subsequent hydrolysis, represents a logical and potentially scalable route. The key to success lies in the meticulous execution and optimization of the chlorination step, with a strong emphasis on purification to isolate the desired C4 isomer. While alternative methods exist, they often present greater challenges in terms of selectivity and side reactions. This guide provides a solid foundation for researchers to develop and validate a reliable synthesis for this valuable chemical building block.
References
- 1. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. isca.me [isca.me]
- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Elucidation of 4-chloro-1H-pyrrole-2-carboxylic acid: X-ray Crystallography in Context
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of X-ray crystallography for the characterization of 4-chloro-1H-pyrrole-2-carboxylic acid, a substituted heterocyclic compound of interest in medicinal chemistry. We will explore the principles and practicalities of single-crystal X-ray diffraction and contextualize its utility by comparing it with alternative and complementary analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides accurate and precise measurements of molecular dimensions, which is unparalleled by other methods.[2] The resulting three-dimensional model reveals crucial information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical behavior and biological activity.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, the crystallographic characterization of its parent compound, 1H-pyrrole-2-carboxylic acid, has been reported.[3] In the crystal structure of 1H-pyrrole-2-carboxylic acid, molecules form centrosymmetric dimers through hydrogen bonds.[3] It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the chloro substituent influencing the crystal packing.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding precision and expertise. The following protocol outlines the typical workflow for the X-ray crystallographic characterization of a small molecule like this compound.
Step 1: Crystallization The primary and often most challenging step is growing single crystals of sufficient size and quality. For a small organic molecule, techniques such as slow evaporation from a suitable solvent or solvent mixture are commonly employed.
-
Rationale: The choice of solvent is critical. A solvent in which the compound is sparingly soluble is ideal for promoting slow crystal growth. For this compound, polar solvents like ethanol, methanol, or mixtures with less polar solvents such as ethyl acetate could be explored, similar to the crystallization of the parent compound.[3]
Step 2: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K or 170 K) to minimize thermal vibrations of the atoms and protect the crystal from potential radiation damage.[4]
-
Rationale: Low temperatures lead to better diffraction data and a more precise final structure.
Step 3: Structure Solution and Refinement The diffraction pattern, consisting of thousands of reflections, is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
-
Rationale: Refinement involves minimizing the difference between the observed and calculated structure factors, leading to an accurate representation of the electron density and, consequently, the atomic positions.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound necessitates the use of other analytical methods. These techniques can provide information about the molecule's structure in solution, its purity, and its electronic properties.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous structure determination.[2] | Requires high-quality single crystals, which can be difficult to obtain.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and 3D structure in solution. | Non-destructive, provides information about the molecule in its solution state, crucial for biological relevance. | Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, can be coupled with chromatographic techniques for mixture analysis. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) and Raman Spectroscopy | Presence of specific functional groups. | Fast and relatively inexpensive. | Provides limited information on the overall molecular structure. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. | Does not require single crystals. | Structure solution from powder data is less straightforward than from single-crystal data.[5] |
Emerging Diffraction Techniques: Overcoming the Crystallization Hurdle
The requirement for large, high-quality single crystals has historically been a significant bottleneck in X-ray crystallography.[1] However, recent advancements in diffraction techniques are mitigating this challenge.
-
Microcrystal Electron Diffraction (MicroED): This technique uses an electron beam instead of X-rays to diffract from nanocrystals, which are a billionth of the size typically needed for X-ray crystallography.[1] This can dramatically reduce the time required for structure determination from weeks or months to less than 30 minutes.[1]
-
Small-Molecule Serial Femtosecond X-ray Crystallography (smSFX): This method utilizes powerful X-ray free-electron lasers (XFELs) and can be used on crystals that are 10 to 100 times smaller than those required for conventional single-crystal experiments.[6]
These emerging techniques hold the promise of making structural determination accessible for a wider range of compounds that are difficult to crystallize.
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key stages of a crystallographic experiment and the logical relationship between different characterization techniques.
References
- 1. news-medical.net [news-medical.net]
- 2. rigaku.com [rigaku.com]
- 3. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
"comparative study of different synthetic routes to 4-chloro-1H-pyrrole-2-carboxylic acid"
Introduction
4-chloro-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrrole scaffold is a key component in a variety of biologically active compounds. The precise placement of the chloro and carboxylic acid functionalities allows for diverse downstream modifications, making robust and efficient synthetic access to this molecule a topic of significant interest for researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.
Route 1: Electrophilic Chlorination of a Pyrrole-2-carboxylate Precursor
This is arguably the most direct and widely applicable approach, leveraging the synthesis of a stable pyrrole ester intermediate followed by regioselective chlorination and subsequent hydrolysis. The electron-donating nature of the pyrrole ring activates it towards electrophilic substitution, while the electron-withdrawing ester group at the 2-position directs incoming electrophiles primarily to the 4 and 5 positions.
Causality Behind Experimental Choices
The choice to proceed via the ethyl ester intermediate is strategic. The ester group serves a dual purpose: it is less deactivating than a free carboxylic acid, thus facilitating the electrophilic chlorination, and it protects the carboxylic acid functionality from participating in side reactions. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild and selective nature, minimizing over-chlorination and degradation of the sensitive pyrrole ring, which is a known issue with harsher chlorinating agents like sulfuryl chloride. The final saponification is a standard and high-yielding transformation.
Experimental Protocol
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This procedure is adapted from established methods for pyrrole acylation and subsequent esterification.[1]
-
Acylation of Pyrrole: To a stirred solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether, trichloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
A solution of potassium carbonate (1.5 eq) in water is then slowly added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(trichloroacetyl)-1H-pyrrole.
-
Esterification: The crude 2-(trichloroacetyl)-1H-pyrrole is dissolved in anhydrous ethanol. Sodium ethoxide (1.5 eq) is added portion-wise, and the mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic extracts are washed with water, brine, and dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude product is purified by vacuum distillation or silica gel chromatography to afford ethyl 1H-pyrrole-2-carboxylate.
Step 2: Synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate
This step is based on the selective chlorination of similar pyrrole systems.[2]
-
Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetonitrile.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Chlorosuccinimide (NCS, 1.0-1.2 eq) is added portion-wise, maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any unreacted NCS, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired 4-chloro isomer from other minor chlorinated byproducts.
Step 3: Saponification to this compound
-
Ethyl 4-chloro-1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.
-
An excess of sodium hydroxide or lithium hydroxide (2.0-3.0 eq) is added.
-
The mixture is heated to reflux and stirred until the ester is completely consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to pH 2-3 with cold 1 M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Workflow Diagram
Caption: Synthetic pathway via electrophilic chlorination.
Alternative Synthetic Strategies: A Comparative Discussion
While the electrophilic chlorination route is well-established, other classical pyrrole syntheses can be considered, though they present their own unique challenges for accessing this specific target.
Route 2 (Theoretical): Paal-Knorr Synthesis
The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][3][4]
To synthesize ethyl 4-chloro-1H-pyrrole-2-carboxylate via this method, one would theoretically require a chlorinated 1,4-dicarbonyl precursor, such as ethyl 3-chloro-2,5-dioxohexanoate.
Caption: Conceptual workflow for a Paal-Knorr approach.
-
Precursor Availability: The primary drawback of this approach is the lack of a straightforward synthesis for the required chlorinated 1,4-dicarbonyl starting material. Its preparation would likely involve multiple steps, potentially diminishing the overall efficiency of the route.
-
Reaction Conditions: While the Paal-Knorr reaction itself can be high-yielding, it often requires acidic conditions which could be incompatible with certain sensitive functional groups.
Comparative Summary
| Feature | Route 1: Electrophilic Chlorination | Route 2: Paal-Knorr Synthesis (Theoretical) |
| Starting Materials | Readily available (Pyrrole, trichloroacetyl chloride) | Complex and not commercially available |
| Number of Steps | 3 steps from pyrrole | Likely multi-step to prepare precursor + 1 cyclization step |
| Key Challenge | Regiocontrol of chlorination, potential for over-chlorination | Synthesis of the required 1,4-dicarbonyl precursor |
| Scalability | Good, with potential for optimization | Poor, due to precursor synthesis challenges |
| Overall Feasibility | High, based on literature for similar compounds | Low for this specific target due to precursor issues |
Conclusion
For the synthesis of this compound, the electrophilic chlorination of an ethyl 1H-pyrrole-2-carboxylate precursor stands out as the most practical and efficient strategy. This route utilizes readily available starting materials and relies on well-understood, high-yielding transformations. While alternative ring-forming strategies like the Paal-Knorr synthesis are fundamentally sound, they are hampered in this specific case by the inaccessibility of the required chlorinated precursors. Therefore, for researchers and drug development professionals requiring reliable access to this compound, the direct chlorination approach is the recommended and superior pathway.
References
Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity of 4-chloro-1H-pyrrole-2-carboxylic Acid in Assays
The Significance of Specificity in Bioanalysis
An analytical method's specificity is its ability to unequivocally assess the analyte of interest in the presence of components that are expected to be present. For 4-chloro-1H-pyrrole-2-carboxylic acid, these components can include:
-
Structural Analogs and Synthetic Impurities: Compounds with similar core structures or those arising from the synthetic process.
-
Metabolites: Biotransformation products of the parent compound.
-
Endogenous Matrix Components: Molecules naturally present in the biological sample.
Potential Cross-Reactants for this compound
Based on its chemical structure, several classes of compounds present a potential for cross-reactivity in assays designed for this compound. Understanding these potential interferents is the first step in designing robust and specific analytical methods.
Table 1: Potential Cross-Reactants and Rationale for Interference
| Class of Compound | Example(s) | Rationale for Potential Cross-Reactivity |
| Pyrrole-2-carboxylic Acid Analogs | Pyrrole-2-carboxylic acid, 4-methyl-1H-pyrrole-2-carboxylic acid | Share the same core pyrrole-2-carboxylic acid scaffold, differing only in substitution at the 4-position.[3][4] |
| Other Halogenated Pyrroles | 3,4-dichloro-1H-pyrrole-2-carboxylic acid, 4-bromo-1H-pyrrole-2-carboxylic acid | Similar electronic and steric properties due to halogen substitution on the pyrrole ring. |
| Synthetic Precursors & Byproducts | Ethyl 4-chloro-1H-pyrrole-2-carboxylate, regioisomers of chlorination | Incomplete hydrolysis of ester precursors or non-selective chlorination during synthesis can lead to residual impurities.[5] |
| Metabolites | Hydroxylated or glucuronidated derivatives | In vivo metabolism, often mediated by cytochrome P-450 enzymes, can introduce polar functional groups that may still be recognized by antibodies or have similar chromatographic behavior.[6] |
Comparative Analysis of Assay Platforms for Specificity
The two most common platforms for the quantification of small molecules in biological matrices are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each has its own strengths and weaknesses concerning specificity.
Immunoassays: A Balancing Act of Affinity and Specificity
Immunoassays, such as ELISA, rely on the specific binding of an antibody to the target analyte. While offering high throughput and sensitivity, they are inherently susceptible to cross-reactivity from compounds that share key structural epitopes with the target molecule.
Key Considerations for Immunoassay Specificity:
-
Antibody Generation: The immunogen used to raise the antibody plays a critical role. Conjugating this compound to a carrier protein in a way that exposes unique structural features is crucial.
-
Assay Format: Competitive immunoassay formats are commonly used for small molecules.[7] The choice of tracer (labeled analyte) and the antibody concentration can influence the degree of observed cross-reactivity.
Caption: Workflow for determining the percent cross-reactivity of a compound in a competitive immunoassay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity
LC-MS/MS offers a higher degree of specificity by combining the separation power of liquid chromatography with the mass-selective detection of tandem mass spectrometry.
Key Advantages of LC-MS/MS for Specificity:
-
Chromatographic Separation: The LC component separates the target analyte from many potential interferents, including isomers, based on their physicochemical properties.
-
Mass Filtering: The tandem mass spectrometer provides two levels of mass filtering. The first quadrupole selects the precursor ion (the molecular weight of the analyte), and the third quadrupole detects a specific fragment ion generated through collision-induced dissociation. This "multiple reaction monitoring" (MRM) is highly specific.
1. Analyte and Internal Standard Preparation:
- Prepare stock solutions of this compound and a suitable internal standard (ideally a stable isotope-labeled version, e.g., 13C- or 15N-labeled this compound) in an appropriate organic solvent.
2. Mass Spectrometer Tuning:
- Infuse a solution of the analyte into the mass spectrometer to optimize the precursor ion and identify the most abundant and specific product ions.
- Repeat the process for the internal standard.
3. Chromatographic Method Development:
- Select a suitable HPLC/UHPLC column (e.g., C18 reversed-phase).
- Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve good peak shape and retention for the analyte.[8][9]
4. Sample Preparation:
- Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components and concentrate the analyte.
5. Specificity and Cross-Reactivity Assessment:
- Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte.
- Prepare samples containing high concentrations of potential cross-reactants (as listed in Table 1) and analyze them using the developed LC-MS/MS method.
- Monitor the MRM transitions for both the analyte and the potential cross-reactants to confirm that they are chromatographically resolved and that the cross-reactants do not contribute to the analyte's signal.
Caption: Workflow for assessing the specificity of an LC-MS/MS method.
Data Comparison and Interpretation
The following table summarizes the expected outcomes when comparing the two assay platforms for the analysis of this compound.
Table 2: Comparative Performance of Immunoassay vs. LC-MS/MS
| Parameter | Immunoassay | LC-MS/MS |
| Throughput | High | Moderate to High |
| Cost per Sample | Low | High |
| Specificity | Moderate to High (dependent on antibody) | Very High |
| Susceptibility to Cross-Reactivity | High (from structurally similar compounds) | Low (can resolve isomers and isobars) |
| Development Time | Long (for antibody generation and assay development) | Moderate (for method development and validation) |
| Recommended Use | High-throughput screening, initial hit identification | Lead optimization, pharmacokinetic studies, clinical sample analysis |
Conclusion and Recommendations
The choice of analytical platform for the quantification of this compound must be guided by the specific requirements of the study. For early-stage discovery and high-throughput screening where a large number of samples need to be analyzed, a well-characterized immunoassay with a thorough cross-reactivity assessment may be suitable. However, for later-stage development, pharmacokinetic studies, and any application requiring definitive quantitative data, LC-MS/MS is the unequivocal gold standard due to its superior specificity.
Regardless of the chosen method, a comprehensive evaluation of potential cross-reactivity from structural analogs, synthetic impurities, and metabolites is not merely a validation exercise but a critical component of ensuring data integrity and making informed decisions in the drug development pipeline.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 14643173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of model pyrroles by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking 4-chloro-1H-pyrrole-2-carboxylic Acid: A Comparative Guide for Researchers
In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide provides a comprehensive technical comparison of 4-chloro-1H-pyrrole-2-carboxylic acid against established inhibitors across several key biological targets. As researchers and drug development professionals, understanding the performance of this compound in the context of known inhibitors is crucial for evaluating its potential and guiding future research.
This document will delve into the inhibitory profile of pyrrole-containing compounds, establish a framework for benchmarking against known standards, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction to this compound and the Significance of the Pyrrole Scaffold
The pyrrole ring is a versatile heterocyclic scaffold that is a constituent of many natural products and synthetic compounds with a broad spectrum of biological activities. Pyrrole derivatives have been explored as antibacterial, antifungal, antiviral, and anticancer agents. The focus of this guide, this compound (C₅H₄ClNO₂, MW: 145.544), is a synthetic derivative whose biological activity is of growing interest. The introduction of a chlorine atom at the 4-position of the pyrrole ring can significantly influence the electronic properties and binding interactions of the molecule, potentially enhancing its inhibitory potency and selectivity for specific biological targets.
Our investigation into the existing literature reveals that pyrrole-2-carboxylic acid and its derivatives have shown inhibitory activity against several classes of enzymes, including:
-
Proline Racemases: Enzymes crucial for the survival of certain pathogens.[1][2][3][4]
-
DNA Gyrase: A bacterial topoisomerase that is a well-validated target for antibiotics.[5][6][7][8][9][10][11][12][13]
-
Mycobacterial Membrane Protein Large 3 (MmpL3): An essential transporter in Mycobacterium tuberculosis, making it a key target for anti-tubercular drug development.[14][15][16][17][18][19][20][21]
-
Janus Kinases (JAKs): A family of tyrosine kinases involved in cytokine signaling pathways, which are implicated in inflammatory diseases and cancers.[22][23][24][25][26][27][28][29]
-
EGFR and VEGFR Kinases: Receptor tyrosine kinases that play critical roles in cancer cell proliferation and angiogenesis.
-
NDM-1 Metallo-β-lactamase: An enzyme that confers resistance to a broad range of beta-lactam antibiotics.[30]
This guide will focus on comparing the potential of this compound with established inhibitors of DNA gyrase and MmpL3, two targets where pyrrole-based compounds have shown significant promise.
Comparative Analysis of Inhibitory Activity
To provide a clear and objective comparison, the following tables summarize the inhibitory activities (IC50 values) of known inhibitors for DNA gyrase and MmpL3. While direct experimental data for this compound against these specific targets is not yet widely published, the data presented for related pyrrolamide inhibitors serves as a crucial benchmark for future studies.
DNA Gyrase Inhibition
DNA gyrase is a bacterial enzyme essential for DNA replication, making it an excellent target for antibiotics. The quinolones are a well-established class of DNA gyrase inhibitors. More recently, pyrrolamides have emerged as a novel class of DNA gyrase inhibitors.[5][7]
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Reference |
| Pyrrolamide | Pyrrolamide 4 | Staphylococcus aureus | Not specified, but showed antibacterial activity | [5] |
| Pyrrolamide | Compound 22e | Escherichia coli | 0.002 - 0.02 | [6][8] |
| Pyrrolamide | Compound 23b | Klebsiella pneumoniae | MIC: 0.0625 µg/mL | [6] |
| Quinolone | Ciprofloxacin | Neisseria gonorrhoeae | 0.39 | [10] |
| Quinolone | Various | Staphylococcus aureus | 0.915 - 126 | [9] |
| Hybrid Conjugate | Compound 14 | Escherichia coli | 3.25 | [11] |
| Hybrid Conjugate | Compound 15 | Escherichia coli | 9.80 | [11] |
| Cyclic Diphenyl Phosphonate | Compound 2a | Escherichia coli | 12.03 | [13] |
MmpL3 Inhibition
MmpL3 is a critical transporter in Mycobacterium tuberculosis, responsible for exporting mycolic acids to the cell wall.[16] Its essentiality makes it a prime target for novel anti-tuberculosis drugs. Several classes of compounds, including pyrrole derivatives, have been identified as MmpL3 inhibitors.
| Inhibitor Class | Compound | Target Organism | IC50 (µM) or MIC (µg/mL) | Reference |
| Diarylpyrrole | BM212 | Mycobacterium tuberculosis | Kills non-replicating bacilli at 18.5 µM | [14] |
| Adamantyl Urea | AU1235 | Mycobacterium tuberculosis | Intramacrophage IC50: Not specified, but active | [15] |
| Ethylenediamine | SQ109 | Mycobacterium tuberculosis | Inhibits MenA and MenG with IC50s of 5 and 15 µM | [14] |
| Indolecarboxamide | NITD-304 | Mycobacterium tuberculosis | Potent anti-TB activity | [16] |
| Pyrrole-2-carboxamide | Various derivatives | Mycobacterium tuberculosis | Potent anti-TB activity (MIC < 0.016 µg/mL) | [16] |
| Benzimidazole | HC2091 | Mycobacterium abscessus | MIC50: 6.25 µM | [17] |
Expert Interpretation: The diversity of chemical scaffolds that inhibit MmpL3 suggests multiple potential binding modes.[21] Pyrrole-containing compounds like BM212 and the more recent pyrrole-2-carboxamides have demonstrated potent activity against M. tuberculosis.[16][20] The nanomolar efficacy of some pyrrole-2-carboxamides is particularly noteworthy.[16] Benchmarking this compound would require determining its MIC against M. tuberculosis and its IC50 in MmpL3 transport assays.
Experimental Protocols for Benchmarking
To facilitate the direct comparison of this compound, the following are detailed, step-by-step methodologies for key inhibitory assays.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing relaxed circular DNA (e.g., pBR322), DNA gyrase enzyme (from E. coli or S. aureus), ATP, and an assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).
-
Compound Addition: Add varying concentrations of this compound and known inhibitors (e.g., ciprofloxacin, novobiocin) to the reaction mixtures. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will separate based on their migration rates.
-
Visualization and Quantification: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band relative to the total DNA in each lane.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for DNA Gyrase Assay
References
- 1. Solved 3Multiple Choice 1 pointWhy is pyrrole 2-carboxylic | Chegg.com [chegg.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 9. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. abmole.com [abmole.com]
- 23. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Rational design of 1H-pyrrole-2-carboxylic acid inhibitors of NDM-1 metallo-β-lactamase restoring β-lactam efficacy against resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of 4-chloro-1H-pyrrole-2-carboxylic acid Synthesis
This guide provides an in-depth analysis of the factors influencing the experimental reproducibility in the synthesis and characterization of 4-chloro-1H-pyrrole-2-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the causal relationships between experimental choices and outcomes. We will compare synthetic methodologies, detail robust analytical validation techniques, and offer troubleshooting frameworks to ensure consistent, reliable results.
Introduction: The Significance of a "Simple" Halogenated Pyrrole
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a feature in numerous bioactive molecules, including potential inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating tuberculosis and metallo-β-lactamase (MBL) inhibitors designed to combat antimicrobial resistance.[1][2] The reliability of its supply, with consistent purity and yield, is paramount for the progression of research and development pipelines.
However, the synthesis of halogenated pyrroles is often plagued by issues of reproducibility. Challenges in controlling regioselectivity during halogenation, difficulties in purification, and compound stability can lead to significant variations in experimental outcomes between batches and between laboratories. This guide aims to illuminate these challenges and provide a systematic approach to achieving reproducible results.
The Core Challenge: Regioselectivity in Electrophilic Chlorination
The most common route to this compound involves the direct electrophilic chlorination of a suitable precursor, typically ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. However, this high reactivity can be a double-edged sword, often leading to a mixture of chlorinated isomers and over-chlorinated byproducts.
A known issue in the synthesis of similar compounds, such as 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, is the formation of barely resolved products that necessitate "laborious chromatographic separation".[3] This highlights a critical pain point in the workflow: if the chlorination step is not precisely controlled, the downstream purification becomes a significant bottleneck, directly impacting yield and reproducibility.
The primary isomers of concern are the 4-chloro and 5-chloro derivatives. The electronic and steric properties of the ester group at the C2 position are often insufficient to direct the incoming electrophile to a single position with perfect selectivity.
Comparative Analysis of Synthetic Methodologies
To address these reproducibility challenges, we will compare a standard, literature-derived protocol with an optimized approach designed for enhanced control and consistency.
Methodology A: Standard Protocol (N-Chlorosuccinimide)
This approach utilizes N-Chlorosuccinimide (NCS), a common and relatively mild chlorinating agent. While effective, its selectivity can be highly dependent on reaction conditions.
Methodology B: Optimized Protocol (Sulfuryl Chloride with Controlled Addition)
This optimized protocol employs sulfuryl chloride (SO₂Cl₂), a more reactive agent, but exerts control through low temperatures and slow, localized addition. This strategy aims to favor the kinetic product and minimize the formation of thermodynamic byproducts and isomers.
Data Summary: Expected Outcomes
The following table summarizes the anticipated results from each methodology, based on established principles of pyrrole chemistry.
| Parameter | Methodology A (Standard) | Methodology B (Optimized) | Rationale for Difference |
| Typical Yield | 45-60% | 65-75% | Improved selectivity in Method B reduces material loss to side products and difficult purifications. |
| Purity (Post-Saponification) | 85-95% | >98% | Cleaner initial reaction in Method B simplifies purification, allowing for higher final purity. |
| 4-chloro:5-chloro Isomer Ratio | ~3:1 to 5:1 | >10:1 | Low temperature and a more reactive agent in Method B favor the kinetically controlled 4-chloro product. |
| Reproducibility | Moderate | High | Tighter control over key parameters (temperature, addition rate) in Method B leads to more consistent outcomes. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Each step includes a rationale, connecting the action to the desired outcome and overall reproducibility.
Protocol: Optimized Synthesis (Methodology B)
Part 1: Chlorination of Ethyl 1H-pyrrole-2-carboxylate
-
Reactor Setup: To a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add ethyl 1H-pyrrole-2-carboxylate (10.0 g, 71.9 mmol) and 200 mL of anhydrous diethyl ether (Et₂O).
-
Causality: Anhydrous conditions are critical to prevent side reactions with the highly reactive sulfuryl chloride.
-
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Causality: This low temperature is the most critical parameter for controlling the reaction's regioselectivity. It slows the reaction rate and favors the kinetic product (4-chloro isomer) over the thermodynamic product (5-chloro isomer).
-
-
Reagent Addition: Dissolve sulfuryl chloride (SO₂Cl₂, 9.7 g, 5.8 mL, 71.9 mmol) in 50 mL of anhydrous Et₂O and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the pyrrole solution over 60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality: Slow, dropwise addition maintains a low localized concentration of the electrophile, further minimizing over-reaction and byproduct formation.
-
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed.
-
Causality: TLC provides a crucial in-process check to ensure the reaction has gone to completion, preventing unnecessary side reactions from prolonged reaction times.
-
-
Quenching & Workup: Slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2 x 50 mL).
-
Causality: The bicarbonate quench neutralizes excess SO₂Cl₂ and acidic byproducts, preventing product degradation during workup.
-
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from an ethanol/water mixture.
-
Causality: The high selectivity of the reaction should yield a crude product pure enough for recrystallization, a more scalable and reproducible method than column chromatography.
-
Part 2: Saponification to the Carboxylic Acid
-
Setup: Dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate in ethanol (100 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (4.3 g, 108 mmol) in water (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2 hours, or until TLC indicates the disappearance of the starting ester.
-
Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidification: Slowly acidify the solution to pH 2-3 with 2 M hydrochloric acid. A precipitate will form.
-
Causality: The carboxylic acid product is insoluble in acidic aqueous media, allowing for its isolation by precipitation.
-
-
Final Product: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid.
Analytical Characterization: A Framework for Validation
Reproducibility is not only about synthesis; it is fundamentally verified through rigorous analytical characterization. Different techniques provide complementary information to build a complete picture of the product's quality.
| Analytical Technique | Purpose | Strengths for this Application | Potential Pitfalls / Reproducibility Issues |
| ¹H NMR Spectroscopy | Structural confirmation, Isomer ratio | Provides clear differentiation of 4- and 5-chloro isomers based on coupling patterns and chemical shifts of pyrrole protons. | Poor sample shimming or low-resolution instruments can obscure splitting patterns, making isomer quantification difficult. |
| LC-MS | Purity assessment, Impurity identification | Excellent for separating isomers and identifying low-level impurities by mass-to-charge ratio.[4] | Inconsistent mobile phase preparation or column degradation can lead to shifting retention times, affecting reproducibility. |
| HPLC with UV Detection | Quantitative purity analysis | Highly reproducible method for quantifying the purity of the final product and the ratio of isomers. | Requires careful method development (column choice, mobile phase, flow rate) and calibration with a known standard for accurate quantification. |
| Melting Point | Identity and purity check | A sharp melting point within a narrow range is a good indicator of high purity. | Broad or depressed melting points indicate impurities but do not identify them. |
Protocol: HPLC Method for Purity and Isomer Analysis
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of the final product in 1 mL of Acetonitrile.
-
Self-Validation: Running a sample of the pre-chlorinated starting material and the crude product alongside the final product helps to definitively identify peaks corresponding to starting material, the desired product, and the isomeric byproduct.
-
Troubleshooting Reproducibility Issues
Even with robust protocols, deviations can occur. A logical approach to troubleshooting is essential.
Conclusion
Achieving high reproducibility in the synthesis of this compound is not a matter of chance, but a result of systematic control over key experimental variables. By understanding the underlying chemical principles, particularly the factors governing regioselectivity in electrophilic substitution, researchers can move from inconsistent outcomes to a reliable and scalable process. The optimized protocol presented, which emphasizes strict temperature control and slow reagent addition, provides a robust foundation. This, combined with a multi-technique analytical approach for validation, creates a self-correcting workflow that ensures the generation of high-quality material, batch after batch. This level of control is indispensable for advancing the scientific and developmental programs that rely on this critical chemical intermediate.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of 1H-pyrrole-2-carboxylic acid inhibitors of NDM-1 metallo-β-lactamase restoring β-lactam efficacy against resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 27746-03-8|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-chloro-1H-pyrrole-2-carboxylic acid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-chloro-1H-pyrrole-2-carboxylic acid. While direct comparative studies on this specific molecule are limited, this document synthesizes available data on its broader chemical class—pyrrole derivatives—to offer field-proven insights and a robust framework for its evaluation.
Introduction: The Therapeutic Potential of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of the pyrrole nucleus have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents. The introduction of a chlorine atom to the pyrrole ring, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency and metabolic stability. This guide will explore the known in vitro activities of related compounds and extrapolate the considerations and methodologies for assessing the in vivo efficacy of this compound.
In Vitro Efficacy: A Foundation Built on Analogs
Direct studies detailing the in vitro efficacy of this compound are not extensively reported in publicly available literature. However, the broader class of chlorinated pyrrole-2-carboxamides and related derivatives has demonstrated significant biological activity in a variety of in vitro assays.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, various pyrrole-2-carboxamides have shown promising activity against Gram-negative bacteria. The mechanism of action for some of these compounds has been identified as the inhibition of essential bacterial enzymes like DNA gyrase.[1]
In the context of mycobacteria, pyrrole-based compounds have emerged as potent inhibitors of the essential mycolic acid transporter MmpL3.[2][3][4][5][6] This inhibition disrupts the formation of the mycobacterial outer membrane, leading to cell death.[5][6] The potent in vitro activity of these analogs suggests that this compound could be a valuable starting point for the development of novel antimicrobial agents.
Anticancer Activity
The anticancer potential of pyrrole derivatives is another area of active investigation. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[7][8][9][10] For example, certain pyrrol-2-one derivatives have been identified as promising antitumor candidates due to their kinase inhibition capabilities, targeting receptors like EGFR and VEGFR.[8]
Table 1: Representative In Vitro Activities of Structurally Related Pyrrole Derivatives
| Compound Class | Target/Assay | Key Findings |
| Pyrrole-2-carboxamides | Antibacterial (Gram-negative) | Potent activity, inhibition of DNA gyrase. |
| Pyrrole-based MmpL3 Inhibitors | Mycobacterium tuberculosis | Inhibition of mycolic acid transport, potent bactericidal activity.[2][3][4][5][6] |
| Pyrrol-2-one Derivatives | Anticancer (various cell lines) | Kinase inhibition (e.g., EGFR, VEGFR), induction of apoptosis.[8] |
| N-aryl Pyrrole Derivatives | Anticancer (HepG-2, EACC cell lines) | Promising cytotoxicity and antioxidant activity.[7] |
Bridging the Gap: From In Vitro Promise to In Vivo Reality
The successful translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development. For this compound, several factors must be considered.
Pharmacokinetics and Metabolism
The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is a key determinant of its in vivo efficacy. The chlorine substituent on the pyrrole ring can influence these properties. While halogenation can sometimes block metabolic sites and increase a compound's half-life, it can also impact solubility and membrane permeability. Early in vitro ADME assays, such as Caco-2 permeability and liver microsome stability assays, are crucial for predicting the in vivo pharmacokinetic profile of this compound. It is known that pyrrolizidine alkaloids, a class of pyrrole-containing natural products, are primarily metabolized in the liver, and their metabolites can be excreted in urine and feces.[11]
Toxicity
The introduction of a chloro group necessitates a thorough toxicological evaluation. Chlorinated aromatic compounds can sometimes exhibit toxicity, and it is essential to assess the potential for off-target effects.[12][13] In vitro cytotoxicity assays using a panel of human cell lines, including hepatocytes and renal cells, can provide an initial assessment of the compound's safety profile.
Proposed Experimental Workflow for In Vivo Evaluation
The following section outlines a detailed, albeit hypothetical, experimental workflow for the comprehensive in vivo evaluation of this compound, assuming a promising in vitro profile as an anticancer agent.
Preliminary In Vivo Toxicity and Pharmacokinetic Studies
Objective: To determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of this compound in a rodent model.
Protocol:
-
Animal Model: Healthy BALB/c mice (n=3-5 per group).
-
Dose Escalation: Administer single doses of the compound via intravenous (IV) and oral (PO) routes in escalating concentrations.
-
Observation: Monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 7 days.
-
Blood Sampling: At predetermined time points after administration, collect blood samples.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections [mdpi.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-chloro-1H-pyrrole-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed in standard protocols, are the procedures for the safe and compliant disposal of these materials. This guide provides a comprehensive, step-by-step approach to the proper disposal of 4-chloro-1H-pyrrole-2-carboxylic acid (CAS No. 27746-03-8), ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction to elucidate the scientific rationale behind these essential procedures.
Hazard Assessment and Immediate Safety Precautions
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound or its waste.
Essential Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | Laboratory coat | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Waste Segregation and Collection: The Foundation of Proper Disposal
The first operational step in the disposal process is the meticulous segregation and collection of waste. This is not merely a logistical step but a critical control point to prevent inadvertent chemical reactions and to ensure the waste is directed to the appropriate disposal stream.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The label must be unambiguous and include the following information:
-
The full chemical name: "this compound"
-
CAS Number: "27746-03-8"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant, acute toxicity)
-
-
Segregation:
-
Solid Waste: Collect pure compound, contaminated spatulas, weighing papers, and gloves in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated waste streams are often managed separately from non-halogenated ones.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Methodology: Incineration as the Primary Route
For chlorinated organic compounds like this compound, high-temperature incineration is the preferred and most effective disposal method. This process ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.
The core principle of incineration is the thermal oxidation of the waste material. For halogenated organic waste, specific conditions are crucial for effective and environmentally sound disposal.
-
Temperature: A minimum temperature of 1100°C is recommended for waste containing more than 1% halogenated organic substances.[2] This high temperature is necessary to ensure the complete breakdown of the stable carbon-chlorine bonds.
-
Combustion Products: The incineration process converts the chlorinated organic material primarily into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[3][4]
-
Flue Gas Treatment: The resulting acidic gas (HCl) must be neutralized before release into the atmosphere. This is typically achieved by using "scrubbers," which spray a basic solution (like lime) into the flue gas stream to neutralize the HCl.[3][4]
Disposal Workflow:
Caption: Workflow for the disposal of this compound.
Alternative and Emerging Disposal Technologies
While high-temperature incineration remains the standard, it is valuable for the scientific community to be aware of alternative disposal technologies. These methods are typically more complex and may not be universally available but offer potential advantages in specific scenarios.
-
Reductive Dechlorination: This process involves the removal of chlorine atoms from the organic molecule through a reductive reaction, replacing them with hydrogen atoms.[5][6] This can be achieved through:
-
Chemical Reduction: Using reagents like zero-valent iron can effectively dehalogenate chlorinated compounds in aqueous solutions.[7]
-
Biological Reduction: Certain anaerobic bacteria are capable of using chlorinated compounds as electron acceptors in a process known as "organohalide respiration," effectively dechlorinating them.[5][6]
-
These methods are more commonly associated with the remediation of contaminated soil and groundwater but highlight ongoing research into less energy-intensive disposal routes for halogenated organic waste.[5][6][7]
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and national regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes. While this compound is not specifically listed, it would likely be classified under codes for halogenated organic compounds, such as the F-series (wastes from non-specific sources) or potentially as a D-series waste if it exhibits characteristics of toxicity (e.g., leaches specific contaminants).[3][8]
It is the responsibility of the waste generator (the laboratory) to properly classify their waste. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations. The final step of disposal must always be through a licensed and approved hazardous waste disposal plant.[1]
By adhering to these detailed procedures and understanding the scientific principles that underpin them, researchers can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. basel.int [basel.int]
- 3. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biodegradation - Reductive Processes - Enviro Wiki [enviro.wiki]
- 6. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 7. provectusenvironmental.com [provectusenvironmental.com]
- 8. 4-氯-1H-吡咯-2-羧酸 - CAS号 27746-03-8 - 摩熵化学 [molaid.com]
A Senior Application Scientist's Guide to Handling 4-chloro-1H-pyrrole-2-carboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-chloro-1H-pyrrole-2-carboxylic acid (CAS No. 27746-03-8). The procedural guidance herein is intended to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established laboratory safety principles. The recommendations are synthesized from safety data sheets of structurally analogous compounds to provide a robust framework for risk mitigation.
Hazard Assessment: Understanding the Risks
This compound and its structural analogs are classified as hazardous substances. The primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4] Certain isomers have also been identified as harmful if swallowed.[4]
GHS Hazard Statements for Structurally Similar Compounds:
-
H302: Harmful if swallowed.[4]
The causality for these hazards lies in the chemical reactivity of the carboxylic acid group and the potential for the chlorinated pyrrole ring to interact with biological macromolecules. Therefore, engineering controls and personal protective equipment are not merely recommendations but critical barriers to prevent unintended exposure.
Core Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z.87.1 (US) standards. A face shield is required when there is a significant risk of splashing or dust generation.[5][6][7] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile rubber). A fully buttoned, chemical-resistant lab coat is also required.[5][8][9] | Prevents direct contact with the skin, mitigating the risk of skin irritation.[10][11] Gloves should be inspected before use and changed immediately upon contamination.[5][9] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to prevent the inhalation of dust.[5][6][8] | As a respiratory irritant, inhaling the dust can cause discomfort and damage to the respiratory tract.[1][3][4] Engineering controls like a fume hood are the primary line of defense.[5] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, logical workflow is paramount for safety and experimental integrity. This protocol outlines the essential steps for handling the compound.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Handling the Solid Compound :
-
In-Solution Handling :
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]
-
If heating is required, do so in a controlled manner (e.g., using a heating mantle with a temperature controller) to avoid uncontrolled boiling or aerosol generation.
-
-
Post-Handling Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[8]
-
Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat and eye protection.[5]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][7][9]
-
Emergency Response Plan
Immediate and correct action during an emergency is critical.
-
Skin Contact : Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2][3]
-
Ingestion : Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9]
-
Spills : Evacuate unprotected personnel. Remove all sources of ignition.[1] With proper PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2] Prevent the material from entering drains or waterways.[1][2]
Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
-
Final Disposal :
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
